DB02307
Description
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Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H27N3O6/c24-21(29)18(14-20(27)28)26-22(30)19(13-16-9-5-2-6-10-16)25-17(23(31)32)12-11-15-7-3-1-4-8-15/h1-10,17-19,25H,11-14H2,(H2,24,29)(H,26,30)(H,27,28)(H,31,32)/t17-,18-,19-/m0/s1 |
InChI Key |
FOJUHLDAXGNCIP-FHWLQOOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Action of DB02307: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB02307, chemically identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptidic small molecule inhibitor targeting a key virulence factor of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the fundamental mechanism through which this compound exerts its inhibitory effects, focusing on its interaction with Pseudomonas aeruginosa elastase (LasB). This document provides a comprehensive overview of the current understanding of its mode of action, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Threat of Pseudomonas aeruginosa and the Role of Elastase (LasB)
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its pathogenicity is attributed to a sophisticated arsenal (B13267) of virulence factors, among which the zinc metalloprotease elastase B (LasB) is a major contributor.[1] LasB is a secreted enzyme that degrades host tissue components, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial invasion and dissemination.[1] Furthermore, LasB can modulate the host immune response, contributing to the establishment of chronic infections.[1] Given its critical role in P. aeruginosa virulence, LasB has emerged as a promising target for the development of anti-virulence therapies.
This compound belongs to a class of dipeptide inhibitors designed to specifically target and neutralize the enzymatic activity of LasB. By inhibiting this key virulence factor, this compound aims to disarm the bacterium rather than directly killing it, a strategy that may reduce the selective pressure for the development of antibiotic resistance.
Core Mechanism of Action: Chelation of the Catalytic Zinc Ion
The primary mechanism of action of this compound is the competitive inhibition of Pseudomonas aeruginosa elastase (LasB). As a dipeptide mimetic, its structure is designed to fit within the active site of the LasB enzyme. The core of its inhibitory activity lies in the N-(1-carboxy-3-phenylpropyl) moiety. The carboxylate group of this component acts as a potent chelating agent for the zinc ion (Zn²⁺) that is essential for the catalytic activity of LasB.
The active site of LasB contains a catalytic zinc ion coordinated by amino acid residues of the enzyme. This zinc ion is crucial for polarizing the peptide bond of the substrate, facilitating its cleavage. This compound, upon binding to the active site, positions its carboxylate group to form a strong coordinate bond with the zinc ion, effectively displacing the water molecule involved in the hydrolytic reaction. This stable interaction between the inhibitor and the enzyme's catalytic center prevents the binding and subsequent hydrolysis of natural substrates.
The phenylalanyl-alpha-asparagine portion of this compound contributes to the molecule's specificity and binding affinity by engaging in additional non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues lining the S1' and S2' pockets of the LasB active site.
Signaling Pathway: Inhibition of LasB-Mediated Virulence
The following diagram illustrates the role of P. aeruginosa elastase (LasB) in virulence and the mechanism of its inhibition by this compound.
Caption: Inhibition of P. aeruginosa elastase (LasB) by this compound prevents host tissue degradation.
Quantitative Data on Inhibitory Activity
| Compound | P1' Residue | P2' Residue | Ki (nM) | Reference Compound |
| N-(1-carboxy-3-phenylpropyl)-L-leucyl-L-tryptophanamide | L-Leucine | L-Tryptophan | 0.16 | Yes |
| N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-tryptophanamide | L-Alanine | L-Tryptophan | 0.32 | No |
| N-(1-carboxy-3-phenylpropyl)-L-valyl-L-tryptophanamide | L-Valine | L-Tryptophan | 0.68 | No |
Note: The data presented is for analogous compounds to illustrate the potential potency of this class of inhibitors. The Ki values are highly dependent on the specific amino acid residues at the P1' and P2' positions.
Detailed Experimental Protocols
The following protocols describe standard assays used to characterize the inhibitory activity of compounds like this compound against Pseudomonas aeruginosa elastase.
Elastase Inhibition Assay (Fluorometric)
This assay measures the inhibition of LasB activity using a fluorogenic substrate.
Materials:
-
Purified Pseudomonas aeruginosa elastase (LasB)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2.5 mM CaCl₂
-
Fluorogenic Substrate: Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (or similar) stock solution in DMSO.
-
This compound (or test inhibitor) stock solution in DMSO.
-
96-well black microtiter plates.
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm).
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the sample wells. Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of a pre-diluted solution of LasB in Assay Buffer to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the elastase inhibition assay as described above.
-
Use a range of fixed concentrations of this compound and vary the concentration of the fluorogenic substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using the Michaelis-Menten equation for competitive inhibition.
-
A common method is to generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The lines should intersect on the y-axis, which is characteristic of competitive inhibition.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Experimental Workflow: IC50 and Ki Determination
The following diagram outlines the workflow for determining the inhibitory potency of this compound.
Caption: Workflow for determining the IC50 and Ki of this compound against LasB.
Conclusion
This compound represents a targeted approach to combating Pseudomonas aeruginosa infections by inhibiting the crucial virulence factor, elastase (LasB). Its mechanism of action, centered on the chelation of the catalytic zinc ion by its carboxylate group, is characteristic of a competitive inhibitor. While specific quantitative data for this compound is not publicly available, the potency of analogous compounds highlights the promise of this chemical scaffold. The experimental protocols detailed herein provide a robust framework for the further characterization of this compound and other novel LasB inhibitors. The development of such anti-virulence agents holds significant potential as a next-generation therapeutic strategy to address the challenges of antibiotic resistance.
References
2-Amino-N-(quinolin-8-yl)benzenesulfonamide discovery and synthesis
An In-depth Technical Guide to 2-Amino-N-(quinolin-8-yl)benzenesulfonamide: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide, a notable inhibitor of the NF-κB signaling pathway.
Discovery
2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known as QBS, was identified as a potent modulator of the nuclear factor-κB (NF-κB) signaling pathway through extensive high-throughput screening efforts.[1][2] The discovery was a result of two independent screens conducted by the NIH Molecular Libraries Initiative, which, despite using different assay designs and cell types, identified the same N-(quinolin-8-yl)benzenesulfonamide core scaffold as a primary lead.[1][2]
One of the screening campaigns utilized an IκBα stabilization assay in the OCI-Ly3 cell line, a model for the activated B-cell subtype of diffuse large B-cell lymphoma which exhibits constitutively high NF-κB activity.[1] The second screen was a cell-based assay designed to identify inhibitors of TNFα-induced nuclear translocation of NF-κB.[1] The convergence of these two distinct screening approaches on the same chemical scaffold underscored its potential as a robust inhibitor of the NF-κB pathway.[1]
Synthesis
General Synthetic Scheme:
A solution of 8-aminoquinoline (B160924) in a suitable anhydrous solvent, such as dichloromethane (B109758), is treated with a base, for example, pyridine (B92270) or triethylamine. The reaction mixture is then cooled, and a solution of 2-aminobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is typically stirred for several hours, and upon completion, the crude product is purified.
Biological Activity
2-Amino-N-(quinolin-8-yl)benzenesulfonamide is recognized as an apoptosis inducer that causes cell cycle arrest at the G2 phase.[3] Its primary mechanism of action, as elucidated by the initial high-throughput screens, is the suppression of the NF-κB pathway.[1][2] Analogs of this compound have demonstrated potencies in cell-based assays with IC50 values as low as 0.6 µM.[4][5]
Quantitative Biological Data
While specific quantitative data for 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is limited in the reviewed literature, the following table summarizes the activity of closely related analogs from the foundational study by Xie et al. (2008).
| Compound ID | Structure | IκBα Stabilization IC50 (µM) | NF-κB Translocation IC50 (µM) | Cytotoxicity (OCI-Ly3) IC50 (µM) |
| Analog 1 | 2-Methyl-N-(quinolin-8-yl)benzenesulfonamide | >58 | 2.5 | >58 |
| Analog 2 | 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide | 1.8 | 0.6 | >58 |
| Analog 3 | 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide | 2.2 | 1.1 | >58 |
| Analog 4 | 2,4-Dichloro-N-(quinolin-8-yl)benzenesulfonamide | 1.6 | 0.8 | 30 |
Data extracted from Xie et al., Bioorg. Med. Chem. Lett. 2008, 18(1), 329-35.[2]
Experimental Protocols
General Synthesis of N-(quinolin-8-yl)benzenesulfonamide Analogs
This protocol is a generalized procedure based on the synthesis of similar compounds.
-
Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
NF-κB Nuclear Translocation Assay
This is a representative protocol for a high-throughput imaging-based assay to measure NF-κB nuclear translocation.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or U2OS) in 384-well microplates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds for 1 hour.
-
Stimulation: Induce NF-κB translocation by adding TNF-α to a final concentration of 10 ng/mL and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using an automated high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.
Signaling Pathways and Workflows
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. N-(quinolin-8-yl)benzenesulfonamides have been shown to inhibit this pathway, possibly by stabilizing the IκBα protein.[1]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide.
High-Throughput Screening Workflow
The discovery of N-(quinolin-8-yl)benzenesulfonamides as NF-κB inhibitors was facilitated by a systematic high-throughput screening process. This workflow involves several key stages, from initial screening of a large compound library to the confirmation and characterization of active hits.
Caption: A generalized workflow for the high-throughput screening and discovery of novel inhibitors.
References
- 1. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of QBS (2-amino-N-quinoline-8-yl-benzenesulfonamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the compound QBS, identified as 2-amino-N-quinoline-8-yl-benzenesulfonamide. This document details its cytotoxic effects, mechanism of action involving cell cycle arrest and apoptosis, and the associated signaling pathways. Quantitative data is presented for clarity, and detailed experimental protocols are provided for key assays to facilitate reproducibility and further investigation.
Core Biological Activity: Cytotoxicity via G2/M Arrest and Apoptosis
QBS is a potent cytotoxic compound that has been shown to effectively induce cell death in cancer cell lines, most notably in Jurkat T cells.[1] Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase, which subsequently leads to the initiation of the apoptotic cascade.[1]
Quantitative Data Presentation
The cytotoxic potency of QBS and its analogs has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) for QBS-induced cell death in Jurkat T cells provides a key quantitative measure of its activity.
| Compound | Cell Line | Assay Duration | Parameter | Value | Reference |
| QBS (2-amino-N-quinoline-8-yl-benzenesulfonamide) | Jurkat T cells | 48 hours | EC50 | 0.77 µM | [2] |
Mechanism of Action: Signaling Pathways and Molecular Events
The cytotoxic effect of QBS is a result of its interference with critical cell cycle regulation and apoptosis signaling pathways.
G2/M Cell Cycle Arrest
Treatment of Jurkat T cells with QBS leads to an accumulation of cells in the G2 phase of the cell cycle.[1] This arrest is mediated by the modulation of key proteins that govern the G2/M transition:
-
Increased Cyclin B1 Levels: QBS treatment results in an increase in the protein levels of Cyclin B1.[1]
-
Increased Phosphorylation of cdc2: The compound enhances the phosphorylation of the cyclin-dependent kinase cdc2 (also known as CDK1).[1]
-
Reduced cdc2 Kinase Activity: The increased phosphorylation of cdc2 leads to a reduction in its kinase activity. The Cyclin B1/cdc2 complex is a key driver of entry into mitosis, and its inactivation prevents cells from progressing from G2 to M phase.[1]
Induction of Apoptosis
Prolonged exposure to QBS triggers programmed cell death (apoptosis) through a caspase-dependent pathway.[1] Key molecular events in this process include:
-
Cytochrome C Release: QBS treatment induces the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
PARP Cleavage: The release of cytochrome c initiates a caspase cascade that results in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA.[1]
-
Inhibition by Pan-Caspase Inhibitor: The apoptotic effects of QBS can be blocked by the pan-caspase inhibitor z-VAD-fmk, confirming the caspase-dependent nature of the cell death.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of QBS's biological activity.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effect of QBS on Jurkat T cells and to calculate the EC50 value.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
QBS stock solution (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Jurkat T cells in a 96-well plate at a density of 1 × 10^5 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of QBS in complete culture medium.
-
Add the QBS dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest QBS concentration) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of QBS on the cell cycle distribution of Jurkat T cells.
Materials:
-
Jurkat T cells treated with QBS or vehicle control
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 × 10^6 Jurkat T cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression and Cleavage
This protocol is used to detect changes in the levels of Cyclin B1, phosphorylated-cdc2, cytochrome c release, and PARP cleavage in QBS-treated cells.
Materials:
-
Jurkat T cells treated with QBS or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-phospho-cdc2 (Tyr15), anti-cdc2, anti-cytochrome c, anti-PARP, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. For cytochrome c release, analyze cytosolic and mitochondrial fractions separately.
References
DB02307 as a Putative Apoptosis Inducer: A Technical Guide for Researchers
Disclaimer: The following document is a technical guide based on the hypothesized role of DB02307 as an apoptosis inducer, primarily through the inhibition of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). As of the latest available data, there is limited direct evidence in peer-reviewed literature specifically detailing this compound as an apoptosis-inducing agent. This guide, therefore, extrapolates from the known consequences of CPS1 inhibition in cancer cells to provide a framework for investigation.
Introduction
This compound, identified in the DrugBank database as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide small molecule[1]. While its specific biological activities are not extensively characterized in the public domain, the inhibition of key metabolic enzymes is an emerging strategy in cancer therapy. One such target is Carbamoyl Phosphate Synthetase 1 (CPS1), an enzyme crucial for ammonia (B1221849) detoxification via the urea (B33335) cycle and for pyrimidine (B1678525) biosynthesis to support tumor growth[2][3]. Inhibition of CPS1 has been demonstrated to induce apoptosis in certain cancer models[4]. This guide outlines the potential mechanism of action of a CPS1 inhibitor like this compound in inducing apoptosis and provides detailed experimental protocols to investigate this hypothesis.
The Role of Carbamoyl Phosphate Synthetase 1 (CPS1) in Cancer
CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle[5][6]. In several types of cancer, including certain non-small cell lung carcinomas, CPS1 is overexpressed and plays a critical role in supplying carbamoyl phosphate for pyrimidine synthesis, which is essential for DNA replication and cell proliferation[2][4]. Additionally, CPS1 can help tumors manage toxic ammonia levels, a byproduct of rapid metabolism, thereby sustaining tumor growth[3]. Consequently, targeted inhibition of CPS1 presents a promising therapeutic avenue for cancers that are dependent on its activity[2][6].
Hypothesized Mechanism of Apoptosis Induction by this compound
The induction of apoptosis by a putative CPS1 inhibitor like this compound is likely a multi-faceted process stemming from metabolic disruption. The primary mechanism would involve the depletion of the pyrimidine pool, leading to DNA replication stress and the activation of DNA damage response pathways. This, in turn, can trigger the intrinsic (mitochondrial) pathway of apoptosis.
The proposed signaling cascade initiated by CPS1 inhibition is depicted below.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis via CPS1 inhibition.
Experimental Protocols
To validate the pro-apoptotic activity of this compound, a series of in vitro experiments are required. The following protocols are adapted from standard methodologies used to characterize apoptosis-inducing agents[7][8][9].
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Cell Lines: Select cancer cell lines with known CPS1 expression levels (e.g., high-expressing and low-expressing lines for comparison).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This assay determines if this compound induces cell cycle arrest, often a precursor to apoptosis.
-
Procedure:
-
Treat cells with this compound as described for the Annexin V assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 population is indicative of apoptosis[7][8].
This technique measures changes in the expression levels of key proteins in the apoptotic pathway.
-
Procedure:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, p53). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities to determine the relative changes in protein expression.
The logical flow of experiments to test the hypothesis is outlined below.
Caption: A typical experimental workflow for investigating a novel apoptosis-inducing agent.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values in µM)
| Cell Line | CPS1 Expression | 24 hours | 48 hours | 72 hours |
| Cell Line A | High | |||
| Cell Line B | Low | |||
| Normal Cells | N/A |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | Sub-G1 | G1 | S | G2/M |
| Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
Table 3: Quantification of Apoptotic Cells by Annexin V/PI Staining (%)
| Treatment | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Control | |||
| This compound (IC50) | |||
| Positive Control |
Table 4: Relative Expression of Apoptosis-Related Proteins (Fold Change vs. Control)
| Treatment | p53 | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| This compound (IC50) |
Conclusion
While direct evidence for this compound as an apoptosis inducer is currently lacking, its potential as a CPS1 inhibitor provides a strong rationale for its investigation as an anti-cancer agent. By disrupting essential metabolic pathways, this compound could selectively induce apoptosis in cancer cells dependent on CPS1 activity. The experimental framework provided in this guide offers a comprehensive approach to rigorously test this hypothesis and elucidate the underlying molecular mechanisms. Such studies are crucial for the development of novel targeted therapies in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the therapeutic potential of carbamoyl phosphate synthetase 1 (CPS1) in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
- 8. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of G2 Phase Cell Cycle Arrest: A Technical Guide on the Putative Action of DB02307
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Initial searches for the compound "DB02307" identified it as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine. However, a comprehensive literature review did not yield any specific data linking this molecule to G2 phase cell cycle arrest or cancer-related studies. A similar-sounding compound, "KW-2307," a vinca (B1221190) alkaloid derivative, has been investigated in the context of cancer therapy. Vinca alkaloids are well-documented to induce mitotic arrest, which is intrinsically linked to the G2/M transition of the cell cycle. This guide, therefore, extrapolates the potential mechanisms of G2 phase arrest by focusing on the established actions of vinca alkaloids as a representative class of microtubule-targeting agents.
Introduction: The G2/M Checkpoint as a Therapeutic Target
The cell division cycle is a meticulously orchestrated process that ensures the faithful replication and segregation of the genome. The G2 phase serves as a critical checkpoint, a final quality control step before a cell commits to mitosis (M phase). This checkpoint allows for DNA repair and ensures the cell is adequately prepared for division. Consequently, pharmacological agents that can induce G2 phase arrest are of significant interest in oncology, as they can selectively halt the proliferation of rapidly dividing cancer cells. This document explores the molecular mechanisms by which compounds, potentially including novel agents like this compound, could elicit G2 phase cell cycle arrest, with a focus on the well-established paradigm of microtubule-targeting agents.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Vinca alkaloids, the class of compounds to which the related "KW-2307" belongs, exert their potent anti-cancer effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.
Signaling Pathway of Vinca Alkaloid-Induced Mitotic Arrest
Caption: Vinca alkaloid-induced disruption of microtubule dynamics leading to G2/M arrest.
By binding to β-tubulin, vinca alkaloids inhibit the polymerization of microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects this failure. An active SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase. The inhibition of APC/C prevents the degradation of Cyclin B1, a crucial regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). The sustained high levels of Cyclin B1/CDK1 activity block the cell from exiting mitosis, leading to an arrest at the G2/M boundary.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes typical data obtained when studying vinca alkaloids and their effect on the cell cycle. This data is illustrative and serves as a template for the types of quantitative analysis required.
| Parameter | Description | Typical Values (Vinca Alkaloid Treatment) |
| IC50 | The half-maximal inhibitory concentration, representing the drug concentration required to inhibit 50% of cell growth. | Varies by cell line and specific vinca alkaloid (nM to µM range). |
| Cell Cycle Distribution | Percentage of cells in each phase of the cell cycle (G1, S, G2/M) as determined by flow cytometry. | Significant increase in the G2/M population (e.g., from 15% to 60-80%). |
| Mitotic Index | Percentage of cells in mitosis, often determined by staining for phosphorylated histone H3. | Marked increase, indicating an accumulation of cells in mitosis. |
| Protein Expression Levels | Relative expression levels of key cell cycle regulatory proteins. | - Cyclin B1: Increased- CDK1 (p34cdc2): Stable or slightly increased- Phospho-Histone H3 (Ser10): Increased |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate G2 phase cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: The investigational compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the drug or vehicle control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
Experimental Workflow for Cell Cycle Analysis
An In-Depth Technical Guide on the Role of Ganetespib (DB02307) in the NF-kappaB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ganetespib (DB02307), a potent second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90), and its intricate role in modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway. Ganetespib's mechanism of action, which involves the disruption of multiple oncogenic pathways, has positioned it as a significant compound in cancer research and clinical investigation.
Introduction to Ganetespib and the NF-κB Pathway
Ganetespib (formerly STA-9090) is a small molecule, triazolone-containing compound that binds to the N-terminal ATP-binding pocket of HSP90, a highly conserved and ubiquitously expressed molecular chaperone. HSP90 is critical for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting HSP90's chaperone activity, Ganetespib triggers the ubiquitin-proteasome pathway-mediated degradation of these client proteins, thereby disrupting numerous cancer-promoting cascades simultaneously.
The NF-κB pathway is a cornerstone of cellular responses to stress, cytokines, and pathogens, playing a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to therapy by upregulating anti-apoptotic genes. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.
Mechanism of Action: How Ganetespib Modulates NF-κB Signaling
Ganetespib exerts its influence on the NF-κB pathway indirectly. Several key kinases and essential intermediates of the NF-κB signaling cascade are established HSP90 client proteins. These include the IKK complex, RIP kinase, and TAK-1 kinase.
The inhibition of HSP90 by Ganetespib leads to the destabilization and subsequent degradation of these client kinases. This disruption prevents the upstream activation of the IKK complex. Consequently, IκBα remains unphosphorylated and stable, continuing to sequester NF-κB in the cytoplasm. This blockade of NF-κB nuclear translocation effectively shuts down its transcriptional activity, thereby inhibiting the expression of pro-survival and pro-inflammatory genes. This mechanism makes Ganetespib a potent modulator of oncogenic signaling pathways that are dependent on NF-κB.
In some cellular contexts, such as human lung microvascular endothelial cells, HSP90 inhibition has been shown to suppress NF-κB transcriptional activation without preventing its nuclear translocation, suggesting alternative, cell-type-specific regulatory mechanisms involving factors like Sirtuin-2 (Sirt-2).
Quantitative Data
Ganetespib demonstrates potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range. This potency is a reflection of its high binding affinity for HSP90, which is greater than that of the first-generation inhibitor 17-AAG.[1][2]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Jeko-1 | Mantle Cell Lymphoma | 12.8 ± 1.57 | |
| Granta-519 | Mantle Cell Lymphoma | 45.7 ± 4.18 | |
| SUM149 | Inflammatory Breast Cancer | 13 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar | |
| OCUB-M | Triple-Negative Breast Cancer | Low nanomolar | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2 - 30 (range) | [2] |
| HCC827 | Non-Small Cell Lung Cancer | 2 - 30 (range) | [2] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
| Parameter | Observation | Reference(s) |
| Competitive Binding | Ganetespib inhibits the binding of biotinylated-geldanamycin to HSP90 at concentrations as low as 0.11 µM, whereas 1 µM of 17-AAG is required for similar inhibition, indicating a greater affinity of Ganetespib for HSP90. | [1][2] |
| HSP90 Conformation | HSP90 in tumor cells exists in a highly active, multi-chaperone complex that exhibits a greater affinity for inhibitors compared to the HSP90 in normal cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the role of Ganetespib in the NF-κB pathway.
This protocol is used to assess the cytotoxic or cytostatic effects of Ganetespib and determine its half-maximal inhibitory concentration (IC50).
-
Cell Plating: Seed cancer cells (e.g., A549, Jeko-1) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of Ganetespib in culture medium. Remove the old medium from the wells and add 100 µL of the Ganetespib dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of Ganetespib. Use non-linear regression analysis to calculate the IC50 value.
This protocol is used to verify the on-target activity of Ganetespib by measuring the degradation of known HSP90 clients involved in the NF-κB pathway, such as IKK.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with various concentrations of Ganetespib for a set time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-IKKα, anti-p-Akt, anti-Akt, anti-HSP70) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
This protocol visualizes the subcellular localization of the NF-κB p65 subunit to assess pathway activation.
-
Cell Culture: Grow cells on sterile glass coverslips placed in a multi-well plate until they reach about 90% confluency.
-
Treatment: Treat the cells with an NF-κB activator (e.g., TNFα) in the presence or absence of Ganetespib for a predetermined time (e.g., 30-60 minutes).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG) for 1 hour in the dark.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 (red) and nuclear (blue) channels. Analyze the images to quantify the co-localization of p65 in the nucleus. An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 indicates nuclear translocation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental logic.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Ganetespib's Mechanism of NF-κB Inhibition.
Caption: Workflow for Analyzing Ganetespib's Effects.
Conclusion and Future Directions
Ganetespib (this compound) functions as a powerful, indirect inhibitor of the NF-κB signaling pathway. By targeting the molecular chaperone HSP90, it triggers the degradation of essential NF-κB pathway components, including the IKK complex, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism contributes significantly to its potent anti-proliferative and pro-apoptotic effects observed in a wide range of cancer models. The quantitative data underscore its efficacy at low nanomolar concentrations.
For researchers and drug development professionals, understanding this mechanism is key to designing rational combination therapies. For instance, combining Ganetespib with agents that are susceptible to NF-κB-mediated resistance could produce synergistic effects. Future research should continue to explore the full spectrum of HSP90 clients affected by Ganetespib, investigate potential resistance mechanisms, and further delineate its efficacy in various cancer subtypes through well-designed preclinical and clinical trials.
References
Lestaurtinib (DB02307): A Technical Guide to Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lestaurtinib, also known as CEP-701, is a potent, orally bioavailable multi-kinase inhibitor with significant anti-neoplastic properties. Initially investigated for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), further research has revealed its potent effects on the Janus kinase (JAK) pathway, among other receptor protein tyrosine kinases (RPTKs). This technical guide provides an in-depth overview of the downstream signaling targets of Lestaurtinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
Lestaurtinib is an indolocarbazole derivative that has been the subject of numerous preclinical and clinical studies for the treatment of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), myeloproliferative disorders (MPDs), and pancreatic, prostate, and hepatocellular carcinomas.[1] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target proteins, leading to the suppression of their autophosphorylation and subsequent downstream signaling.[2] This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on these signaling pathways for their proliferation and survival.[2][3]
Core Signaling Pathways Modulated by Lestaurtinib
Lestaurtinib exerts its therapeutic effects by targeting several critical signaling pathways implicated in cancer pathogenesis. The two most well-characterized pathways are the FLT3 signaling cascade and the JAK/STAT pathway.
FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common molecular abnormalities in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and aberrant downstream signaling.[4] Lestaurtinib is a potent inhibitor of both wild-type and mutated FLT3.[4]
Upon activation, either by its ligand or through activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell proliferation, survival, and differentiation.[4] Lestaurtinib's inhibition of FLT3 autophosphorylation effectively blocks the initiation of these downstream cascades.[1][3]
Figure 1: Lestaurtinib's Inhibition of the FLT3 Signaling Pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling.[5] Constitutive activation of the JAK/STAT pathway, often due to mutations such as JAK2 V617F, is a hallmark of myeloproliferative disorders.[5] Lestaurtinib is a potent inhibitor of both wild-type and mutant JAK2.[5][6]
Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell proliferation and survival, such as Bcl-xL.[7] Lestaurtinib's inhibition of JAK2 prevents the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5.[2][5][7]
Figure 2: Lestaurtinib's Inhibition of the JAK/STAT Signaling Pathway.
Quantitative Data Summary
The inhibitory activity of Lestaurtinib against its key targets has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) | Cell Line/System | Reference |
| FLT3 (Wild-Type & ITD) | 3 | In vitro | [4] |
| JAK2 (Wild-Type) | 0.9 (± 0.2) | In vitro kinase assay | [5][6] |
| JAK2 (V617F) | 10 - 30 (inhibition of STAT5 phosphorylation) | HEL92.1.7 cells | [5] |
| TrkA | 25 | In vitro | [2] |
| Cell Line | IC50 (nM) for Growth Inhibition | Cancer Type | Reference |
| HEL92.1.7 | 30 - 100 | Human erythroleukemia | [5] |
| KMH2 | 210 | Anaplastic Thyroid Cancer | [2] |
| CAL62 | 410 | Anaplastic Thyroid Cancer | [2] |
| THJ-21T | 2350 | Anaplastic Thyroid Cancer | [2] |
| Huh-7 (48h) | 670 (± 170) | Hepatocellular Carcinoma | |
| Huh-7 (72h) | 250 (± 130) | Hepatocellular Carcinoma |
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the downstream effects of Lestaurtinib.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Lestaurtinib on the enzymatic activity of a specific kinase.
Methodology:
-
Recombinant wild-type JAK2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Increasing concentrations of Lestaurtinib are added to the reaction mixtures.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or using phospho-specific antibodies in an ELISA-based format.
-
The concentration of Lestaurtinib that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of Lestaurtinib on the phosphorylation status of downstream signaling proteins within a cellular context.
Methodology:
-
Cancer cell lines (e.g., HEL92.1.7, HL cell lines) are cultured to a suitable confluency.[5][7]
-
The cells are treated with increasing concentrations of Lestaurtinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).[2][7]
-
Following treatment, the cells are lysed to extract total cellular proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT5, anti-phospho-STAT3).[2][5]
-
The membrane is also probed with antibodies against the total forms of these proteins to serve as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Figure 3: General Workflow for Western Blot Analysis.
Cell Proliferation/Cytotoxicity Assay
Objective: To determine the effect of Lestaurtinib on the growth and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of Lestaurtinib for a specified period (e.g., 24, 48, or 72 hours).[2]
-
At the end of the treatment period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT is added to the wells.[4][6]
-
Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value for growth inhibition is determined by plotting the percentage of viability against the log of the Lestaurtinib concentration.
Conclusion
Lestaurtinib is a multi-targeted kinase inhibitor that effectively disrupts key oncogenic signaling pathways, primarily the FLT3 and JAK/STAT cascades. Its ability to inhibit the phosphorylation of these kinases and their downstream effectors translates into potent anti-proliferative and pro-apoptotic activity in various cancer models. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of Lestaurtinib and the development of next-generation kinase inhibitors. The provided visualizations offer a clear representation of the complex signaling networks modulated by this compound, aiding in the conceptual understanding of its mechanism of action.
References
- 1. Lestaurtinib | C26H21N3O4 | CID 126565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical and Biological Properties
Introduction
2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known by its synonym QBS, is a heterocyclic organic compound belonging to the quinoline-benzenesulfonamide hybrid family. This class of molecules is of significant interest in medicinal chemistry and drug development due to the proven biological activities of both the quinoline (B57606) and benzenesulfonamide (B165840) scaffolds. This compound, in particular, has been identified as a biologically active agent, notably as an apoptosis inducer that causes cell cycle arrest at the G2 phase and as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. It includes a summary of known quantitative data, detailed experimental protocols for determining key properties, and a visualization of its role in inhibiting a critical cellular signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-N-quinolin-8-ylbenzenesulfonamide | PubChem[4] |
| Synonyms | QBS | Santa Cruz Biotechnology[1] |
| CAS Number | 16082-64-7 | Sigma-Aldrich, PubChem[4] |
| Molecular Formula | C₁₅H₁₃N₃O₂S | Santa Cruz Biotechnology, PubChem[1][4] |
| Molecular Weight | 299.35 g/mol | Sigma-Aldrich, PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% (by HPLC) | Sigma-Aldrich |
| logP (Octanol/Water) | 1.6 (Computed) | PubChem[4] |
| Melting Point | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols for Physicochemical Characterization
A general workflow for the full physicochemical characterization of a synthesized compound like 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is outlined below.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid compound transitions to a liquid. A sharp, defined melting range is a key indicator of purity.
-
Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is finely powdered. The open end of a glass capillary tube is tapped into the powder until a small amount (2-3 mm in height) of packed sample is collected at the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, measuring the concentration of a saturated solution at equilibrium.
-
Preparation: An excess amount of solid 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial as it determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[5]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A standardized base titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[5][6] After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the compound is fully deprotonated (e.g., pH 12).
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Mathematically, this corresponds to the pH at which half of the compound is ionized. The first derivative of the curve can be used to precisely locate this point. The process should be repeated at least three times to ensure reproducibility.[5]
Biological Activity and Signaling Pathway
2-Amino-N-(quinolin-8-yl)benzenesulfonamide has been identified as a suppressor of the canonical NF-κB signaling pathway.[2][3] This pathway is a master regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.
In the canonical pathway, the NF-κB dimer (typically composed of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by signals like pro-inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, which then translocates into the nucleus to activate the transcription of its target genes.
Studies suggest that N-(quinolin-8-yl)benzenesulfonamides act by interfering with this process, preventing the nuclear translocation of NF-κB and thereby down-regulating the expression of inflammatory and survival genes.[2]
References
- 1. scbt.com [scbt.com]
- 2. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-N-quinolin-8-yl-benzenesulfonamide | C15H13N3O2S | CID 1070159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
DB02307 cellular uptake and distribution
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the subcellular distribution of the bcl-2 oncoprotein: residence in the nuclear envelope, endoplasmic reticulum, and outer mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of DB02307: A Technical Guide to Dipeptide-Based Inhibitors of Pseudomonas aeruginosa Elastase (LasB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB02307, chemically known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide that acts as an inhibitor of Pseudomonas aeruginosa elastase (LasB), a key virulence factor in infections caused by this opportunistic pathogen. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on dipeptide-based inhibitors of LasB. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-virulence agents targeting P. aeruginosa.
Introduction to this compound and its Target: Pseudomonas aeruginosa Elastase (LasB)
Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. A critical component of its virulence arsenal (B13267) is the zinc metalloprotease, elastase B (LasB), also known as pseudolysin. LasB contributes to the pathogen's ability to degrade host tissues, evade the immune system, and form biofilms.
This compound is a small molecule dipeptide that has been identified as an inhibitor of LasB. Its chemical structure is N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine. The exploration of structural analogs of this compound is a promising avenue for the development of potent and specific inhibitors of LasB, which could serve as novel anti-virulence therapeutics.
Structural Analogs of this compound: Dipeptide-Based LasB Inhibitors
A variety of dipeptide-based inhibitors have been synthesized and evaluated for their ability to inhibit LasB. These compounds, while not all direct derivatives of this compound, share the core dipeptide scaffold and are thus considered structural and functional analogs. Key classes of these inhibitors include N-mercaptoacetyl dipeptides, phosphoryl dipeptides, and dipeptidic phosphonates.
Quantitative Data on LasB Inhibition
The inhibitory activities of these structural analogs are typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A summary of the reported values for representative compounds is presented in Table 1.
| Compound Class | Specific Compound | P'1 Residue | P'2 Residue | Zinc-Binding Group | Ki (nM) | IC50 (nM) | Reference |
| N-mercaptoacetyl dipeptide | N-mercaptoacetyl-Phe-Tyr-amide | Phenylalanine | Tyrosine | Thiol | 41 | - | [1] |
| N-mercaptoacetyl dipeptide | 2-mercaptoacetyl-l-phenylalanyl-l-leucine | Phenylalanine | Leucine | Thiol | 200 | - | [2] |
| Phosphoryl dipeptide | phosphoryl-l-leucyl-l-phenylalanine | Leucine | Phenylalanine | Phosphoryl | 200 | - | [2] |
| Dipeptidic Phosphonate | Compound 4a | - | - | Phosphonate | - | 51 ± 7 | [3] |
| Dipeptidic Phosphonate | Compound 4b | - | - | Phosphonate | - | 76 ± 23 | [4] |
| Hydroxamic Acid Derivative | Compound 3g | - | - | Hydroxamic acid | - | 14 ± 1 | [3] |
| Thiol-based peptide | HSCH2(DL)CH[CH2CH(CH3)2]CO-Phe-Ala-NH2 | Phenylalanine | Alanine | Thiol | 300 | - | [5] |
Table 1: Quantitative Inhibitory Activity of this compound Structural Analogs against P. aeruginosa Elastase (LasB).
Experimental Protocols
The evaluation of LasB inhibitors involves a variety of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
Fluorogenic Substrate Assay for LasB Inhibition (FRET-based)
This assay continuously measures the enzymatic activity of LasB using a fluorogenic substrate.
Materials:
-
Purified P. aeruginosa elastase (LasB)
-
Fluorogenic substrate (e.g., aminobenzoyl-Ala-Gly-Leu-Ala-p-nitro-benzyl-amide)
-
Assay Buffer: 0.05 M Tris-HCl, 2.5 mM CaCl₂, 1% (vol/vol) dimethylformamide (DMF), pH 7.2
-
Test compounds (inhibitors)
-
96-well microtiter plate (black, for fluorescence)
-
Fluorimeter
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMF.
-
Dilute the LasB enzyme to a final concentration of 1 ng per 100 µL well in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the microtiter plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the test compound dilution (or buffer for control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 400 µM) to each well.
-
Immediately place the plate in a fluorimeter and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Elastin (B1584352) Congo Red (ECR) Assay
This colorimetric assay measures the ability of LasB to degrade an insoluble elastin substrate that is covalently linked to a red dye.
Materials:
-
Elastin Congo Red (ECR) substrate
-
Purified P. aeruginosa elastase (LasB)
-
Assay Buffer: 100 mM Tris, 1 mM CaCl₂, pH 7.5
-
Test compounds (inhibitors)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a suspension of ECR in the assay buffer (e.g., 20-30 mg in 900 µL).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In microcentrifuge tubes, mix the test compound dilutions with the LasB enzyme.
-
Add the ECR suspension to each tube to start the reaction.
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the undigested ECR.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 495 nm.
-
The amount of soluble, colored product is proportional to the elastase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
LasB-Mediated Disruption of Epithelial Barrier Integrity
P. aeruginosa LasB can disrupt the integrity of epithelial barriers, a crucial step in the pathogenesis of infection. This process involves the degradation of extracellular matrix (ECM) components and the modulation of focal adhesion signaling.
Caption: LasB-mediated disruption of the epithelial barrier and its inhibition.
Experimental Workflow for Assessing LasB Inhibitors
The discovery and validation of novel LasB inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the development of LasB inhibitors.
LasB-Mediated IL-1β Activation Pathway
LasB can directly cleave and activate pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β), contributing to the host inflammatory response.
Caption: LasB-mediated activation of IL-1β and its inhibition.
Conclusion
The development of structural analogs of this compound, particularly dipeptide-based inhibitors of P. aeruginosa elastase (LasB), represents a promising strategy to combat infections caused by this resilient pathogen. By targeting a key virulence factor, these compounds have the potential to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in their quest for novel anti-virulence therapies. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising research compounds into effective clinical candidates.
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Inhibition of Pseudomonas aeruginosa Elastase by Metal-Chelating Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of DB02307
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB02307, chemically known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide compound with potential therapeutic applications.[1] Based on available data, its primary known target is elastase from Pseudomonas aeruginosa.[2] Additionally, computational studies have suggested a potential interaction with p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3]
These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture systems. The methodologies described are designed to assess its inhibitory activity against its putative targets and to provide a framework for characterizing its cellular effects.
Data Presentation
As no specific experimental data for this compound is publicly available, the following tables are presented as templates for data organization and reporting.
Table 1: Hypothetical IC50 Values for this compound against Elastase Activity
| Assay Type | Substrate | Cell Line / Enzyme Source | Replicates | IC50 (µM) [Mean ± SD] |
| Fluorometric Enzyme Assay | AAPV-AMC | P. aeruginosa elastase | 3 | e.g., 15.2 ± 1.8 |
| Cell-Based Protease Assay | Elastin-FITC | A549 (infected) | 3 | e.g., 25.7 ± 3.1 |
Table 2: Hypothetical Inhibition of p38 MAP Kinase Phosphorylation by this compound
| Cell Line | Stimulant (Concentration) | This compound Conc. (µM) | Inhibition of p-p38 (%) [Mean ± SD] |
| THP-1 | LPS (1 µg/mL) | 1 | e.g., 10.5 ± 2.1 |
| THP-1 | LPS (1 µg/mL) | 10 | e.g., 45.3 ± 4.5 |
| THP-1 | LPS (1 µg/mL) | 50 | e.g., 85.1 ± 6.2 |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for Pseudomonas aeruginosa Elastase Inhibition
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on the activity of elastase from P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa elastase
-
Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; AAPV-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission = 365/450 nm)
Procedure:
-
Prepare Reagents:
-
Dilute P. aeruginosa elastase to the working concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a 2X working solution of the fluorogenic substrate (e.g., 100 µM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the this compound serial dilutions or vehicle control.
-
Add 50 µL of the diluted elastase enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based p38 MAP Kinase Phosphorylation Assay (Western Blot)
This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of p38 MAP kinase in a relevant human cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and GAPDH as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
Calculate the percent inhibition of p38 phosphorylation for each this compound concentration relative to the LPS-stimulated control.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for the in vitro fluorometric elastase inhibition assay.
Caption: Simplified p38 MAP Kinase signaling pathway and the potential point of inhibition by this compound.
References
Application Notes and Protocols: Treating Lymphoma Cell Lines with 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and its derivatives, a class of compounds known as N-quinoline-benzenesulfonamides (NQBS), in the treatment of lymphoma cell lines. The information presented is intended to guide research and development efforts in oncology, particularly in the context of diffuse large B-cell lymphoma (DLBCL).
Introduction
N-quinoline-benzenesulfonamide (NQBS) derivatives have been identified as potent inhibitors of the nuclear factor-κB (NF-κB) signaling pathway, a key pathway in the survival and proliferation of many lymphoma cells.[1][2][3] These compounds, including analogs such as CU-O42, CU-O47, and CU-O75, have demonstrated significant cytotoxic and pro-apoptotic effects in various lymphoma cell line models.[1][2][3] The primary mechanism of action involves the sequestration of the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival genes.[1][2][3]
Mechanism of Action
The anti-lymphoma effect of NQBS compounds is primarily mediated by their ability to inhibit the NF-κB signaling pathway.[1][2] In the canonical NF-κB pathway, the NF-κB heterodimer (composed of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate gene expression.[4]
NQBS compounds have been shown to stabilize the IκBα/p50/p65 trimer in the cytoplasm.[1][2] This stabilization prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB.[1][2][3] The exclusion of NF-κB from the nucleus leads to the downregulation of its target genes, which are crucial for cell survival, and ultimately induces apoptosis in lymphoma cells.[1][2][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of NQBS Analogs in Lymphoma Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) at 72h |
| CU-O42 | OCI-Ly1 | GCB DLBCL | 1.2 |
| OCI-Ly10 | ABC DLBCL | 1.5 | |
| CU-O47 | OCI-Ly1 | GCB DLBCL | 0.8 |
| OCI-Ly10 | ABC DLBCL | 1.1 | |
| CU-O75 | OCI-Ly1 | GCB DLBCL | 0.9 |
| OCI-Ly10 | ABC DLBCL | 1.0 |
GCB: Germinal Center B-cell like; ABC: Activated B-cell like. Data extracted from studies on NQBS derivatives.[1][3]
Table 2: Induction of Apoptosis by CU-O42 in DLBCL Cell Lines at 24h
| Cell Line | Subtype | % Apoptotic Cells (Yo-Pro+) |
| OCI-Ly1 | GCB DLBCL | ~40% |
| OCI-Ly10 | ABC DLBCL | ~50% |
| HBL-1 | ABC DLBCL | ~45% |
% Apoptotic Cells represents the percentage of Yo-Pro positive cells as determined by flow cytometry. Values are approximate based on graphical data representations in the cited literature.[1]
Experimental Protocols
Cell Culture
-
Cell Lines: OCI-Ly1 (GCB DLBCL), OCI-Ly10 (ABC DLBCL), and HBL-1 (ABC DLBCL) can be obtained from the American Type Culture Collection (ATCC).
-
Media: Grow OCI-Ly1 and OCI-Ly10 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture HBL-1 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (ATP-based Luminescence)
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of the NQBS compounds (e.g., CU-O42, CU-O47, CU-O75) in the appropriate cell culture medium.
-
Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Apoptosis Assay (Flow Cytometry with PI and Yo-Pro Staining)
-
Treat lymphoma cells with the desired concentration of NQBS compound for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Yo-Pro-1 and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Yo-Pro-1 stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.
Western Blotting for Apoptosis Markers
-
Treat OCI-Ly10 cells with the NQBS compound (e.g., CU-O47) for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase 8, PARP, XIAP, and BID overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: Canonical NF-κB Signaling Pathway.
Caption: Mechanism of Action of NQBS Compounds.
Caption: General Experimental Workflow.
References
- 1. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB02307 in NF-kappaB Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key upstream regulator of the canonical NF-κB pathway. Inhibition of IKKβ presents a promising therapeutic strategy for modulating NF-κB activity.
DB02307, also known as ML120B, is a potent and selective small molecule inhibitor of IKKβ. It functions as an ATP-competitive inhibitor, preventing the phosphorylation of IκBα, the inhibitory protein of NF-κB. This action blocks the subsequent degradation of IκBα and the nuclear translocation of the active NF-κB p65/p50 dimer, thereby inhibiting the transcription of NF-κB target genes. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study NF-κB inhibition.
Mechanism of Action of this compound
The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β). This leads to the activation of the IKK complex. IKKβ then phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.
This compound selectively inhibits the kinase activity of IKKβ. By doing so, it prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and effectively blocking the downstream signaling cascade.
Figure 1: this compound inhibits the canonical NF-κB signaling pathway.
Quantitative Data on IKKβ Inhibitors
The following table summarizes the inhibitory potency of this compound (ML120B) and other commonly used IKKβ inhibitors. This data is compiled from various studies and provides a basis for selecting appropriate inhibitor concentrations for in vitro experiments.
| Inhibitor | Target(s) | IC50 (IKKβ) | Cell-Based Assay IC50 | Reference Cell Types |
| This compound (ML120B) | IKKβ | 60 nM | ~1 µM | Human Chondrocytes |
| SC-514 | IKKβ | 3 µM | 13-30 µM | 3T3 Fibroblasts |
| TPCA-1 | IKKβ | 17.9 nM | <1nM | HEK293 |
| IMD-0354 | IKKβ | 250 nM | 292 nM | HEK293 |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the inhibitory effect of this compound on NF-κB signaling.
Figure 2: General experimental workflow for NF-κB inhibition assays.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulus (e.g., human TNF-α)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point. Include a vehicle control (e.g., DMSO).
-
Carefully remove the medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of TNF-α in complete culture medium.
-
Add TNF-α to each well to a final concentration of 10-20 ng/mL (this may need optimization). For negative control wells, add medium without TNF-α.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's protocol for the dual-luciferase assay system. This typically involves lysing the cells and then measuring firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of stimulated samples by the normalized values of unstimulated samples.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Western Blot for Phospho-IκBα
This method directly assesses the effect of this compound on the phosphorylation of IκBα.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
6-well plates
-
This compound
-
Stimulus (e.g., TNF-α)
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IκBα, total IκBα, and the loading control.
-
Normalize the phospho-IκBα signal to the total IκBα signal and the loading control.
-
Compare the levels of phosphorylated IκBα across the different treatment conditions.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the inhibition of NF-κB p65 subunit translocation to the nucleus.
Materials:
-
Cells of interest (e.g., HeLa)
-
Glass coverslips in 24-well plates
-
This compound
-
Stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green or red fluorescence) and DAPI (blue fluorescence) channels.
-
Analyze the images to determine the subcellular localization of p65. In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm. In stimulated cells without the inhibitor, p65 will be concentrated in the nucleus.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio for p65 in multiple cells for each condition.
-
ELISA-Based NF-κB p65 DNA Binding Assay
This assay measures the amount of active NF-κB p65 in nuclear extracts that can bind to a specific DNA consensus sequence.
Materials:
-
Cells of interest
-
This compound
-
Stimulus (e.g., TNF-α)
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Microplate reader
Protocol:
-
Cell Culture, Treatment, and Nuclear Extraction:
-
Culture and treat the cells with this compound and TNF-α as described in the Western blot protocol.
-
Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA Assay:
-
Perform the ELISA-based NF-κB p65 DNA binding assay according to the kit manufacturer's protocol.
-
This typically involves adding equal amounts of nuclear extract to wells of a microplate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
The bound p65 is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the absorbance values between the different treatment groups to determine the effect of this compound on the DNA binding activity of NF-κB p65.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel.
-
Stimulus Optimization: The concentration and duration of the stimulus (e.g., TNF-α) may need to be optimized for your specific cell type to achieve a robust and reproducible activation of the NF-κB pathway.
-
Controls: Always include appropriate positive and negative controls in your experiments. This includes unstimulated cells, stimulated cells without the inhibitor (vehicle control), and a known inhibitor of the NF-κB pathway as a positive control for inhibition.
-
Antibody Validation: Ensure that the antibodies used for Western blotting and immunofluorescence are specific for their target proteins.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the role of IKKβ and the NF-κB signaling pathway in various biological processes and disease models.
Application Notes and Protocols for Quantum Dot-Based Biosensors (QBS) in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Quantum Dot-based Biosensors (QBS) in the study of apoptosis. Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, such as high fluorescence intensity, photostability, and a tunable emission spectrum, making them excellent tools for sensitive and multiplexed biological detection.[1][2][3]
Introduction to Apoptosis Detection using QBS
Apoptosis, or programmed cell death, is a critical process in development and disease. Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative disorders.[4] QBS offers significant advantages over traditional organic dyes for apoptosis detection, including enhanced photostability for time-lapse imaging and higher signal-to-noise ratios.[1][5][6][7] Key applications of QBS in apoptosis research include the detection of phosphatidylserine (B164497) (PS) externalization, measurement of caspase activity, and monitoring of mitochondrial membrane potential.[8][9][10][11]
Application 1: Detection of Phosphatidylserine (PS) Externalization with Annexin (B1180172) V-Conjugated QDs
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][12] Annexin V, a cellular protein, has a high binding affinity for PS in a calcium-dependent manner.[13] By conjugating QDs to Annexin V, researchers can create highly sensitive and photostable probes for identifying apoptotic cells.[1][5][6][7][8]
Quantitative Data Summary
| Parameter | QBS (QD-Annexin V) | Traditional Dyes (e.g., FITC-Annexin V) | Reference(s) |
| Photostability | High; resistant to photobleaching, enabling continuous monitoring and time-lapse imaging. | Low; prone to photobleaching, limiting long-term observation. | [1][5][6][7] |
| Signal Intensity | High quantum yield and extinction coefficient lead to brighter signals. | Lower fluorescence intensity. | [1] |
| Sensitivity | Increased sensitivity for detecting apoptotic cells. | Standard sensitivity. | [8] |
| Multiplexing | Size-tunable emissions allow for multiplexing with other fluorescent probes. | Limited multiplexing capability due to broader emission spectra. | [1][13] |
Experimental Protocol: Staining Apoptotic Cells with QD-Annexin V
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, doxorubicin)
-
QD-Streptavidin conjugates (commercially available)
-
Biotinylated Annexin V (commercially available)
-
10X Binding Buffer (e.g., 100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
1X Binding Buffer (diluted from 10X stock in distilled water)
-
Propidium Iodide (PI) solution (for distinguishing necrotic cells)
-
Phosphate Buffered Saline (PBS)
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Apoptosis Induction:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with an appropriate agent and incubate for the desired time. Include an untreated control group.
-
-
Preparation of QD-Annexin V Probes:
-
Incubate QD-Streptavidin conjugates with biotinylated Annexin V at a molar ratio of approximately 1:2 (QD:Annexin V) for 30 minutes at room temperature with gentle agitation.[1] This allows for the formation of a stable complex.
-
-
Cell Staining:
-
Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Add 5 µL of the prepared QD-Annexin V probe solution and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[12][14]
-
-
Analysis:
-
For Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze within one hour.[12][15] Cells that are positive for QD-Annexin V and negative for PI are in early apoptosis. Cells positive for both are in late apoptosis or necrosis, and cells negative for both are viable.
-
For Fluorescence Microscopy: Mount the stained cells on a slide and observe using a fluorescence microscope with appropriate filter sets for the QDs and PI. The high photostability of QDs allows for extended imaging.[5][7]
-
Application 2: Caspase Activity Detection using FRET-Based QBS
Caspases are a family of proteases that play a crucial role in the apoptotic signaling cascade.[9] Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[16] FRET-based QBS can be designed to detect caspase activity with high sensitivity.[9][17][18][19] In a common design, a QD donor is linked to a fluorescent acceptor molecule via a peptide substrate containing a specific caspase cleavage site (e.g., DEVD for caspase-3).[9][20] In the intact state, FRET occurs, and the acceptor's fluorescence is detected. Upon cleavage of the peptide by an active caspase, the acceptor is released, FRET is disrupted, and the QD donor's fluorescence is restored.
Quantitative Data Summary
| Sensor Component | Target | Detection Principle | Key Finding | Reference(s) |
| QD-mCherry | Caspase-3 | FRET | Quantitative monitoring of proteolytic activity through changes in FRET efficiency. | [9][17][21][22] |
| QD-dye labeled peptide | Caspase-3 | FRET | Cleavage of the peptide substrate disrupts FRET, allowing for kinetic analysis. | [19] |
| AuNP-QD pair | Caspase-3 | Inner-Filter Effect | Highly sensitive detection with a low detection limit of 18 pM. | [20] |
Experimental Protocol: In Vitro Caspase-3 Activity Assay using QD-FRET Biosensor
This protocol describes a general procedure for measuring caspase-3 activity in cell lysates.
Materials:
-
QD-FRET biosensor for caspase-3 (e.g., QD-DEVD-mCherry)
-
Cell lysate containing active caspase-3
-
Lysis buffer
-
Fluorometer or plate reader capable of measuring QD and acceptor fluorescence
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in a cell culture to activate caspases.
-
Prepare cell lysates according to standard protocols.
-
-
Caspase Activity Assay:
-
In a microplate well, add the cell lysate to the QD-FRET biosensor solution.
-
Incubate the mixture at 37°C.
-
Monitor the fluorescence of the QD donor and the acceptor over time. An increase in the donor-to-acceptor fluorescence ratio indicates caspase-3 activity.
-
-
Data Analysis:
-
Calculate the FRET efficiency change or the ratio of donor to acceptor fluorescence intensity to quantify caspase-3 activity.
-
Kinetic parameters, such as the Michaelis-Menten constant, can be derived from the reaction rate at different substrate concentrations.[19]
-
Additional Applications of QBS in Apoptosis Studies
Monitoring Mitochondrial Membrane Potential (Δψm)
Mitochondrial dysfunction is a key event in the intrinsic apoptotic pathway. QDs can be used to assess changes in mitochondrial membrane potential (Δψm).[10][11][23] A decrease in Δψm is an early indicator of apoptosis.[11] While some studies have explored this, dedicated QBS probes for Δψm are an emerging area.
Detection of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of apoptosis, with members that are either pro-apoptotic (e.g., Bax) or anti-apoptotic (e.g., Bcl-2).[24][25] The ratio of Bax to Bcl-2 is often used as an indicator of apoptotic propensity.[26][27] QDs have been employed in immunosensors for the simultaneous detection of Bcl-2 and Bax proteins, offering a sensitive method to monitor the expression of these key regulators.[26]
Conclusion
Quantum dot-based biosensors provide powerful tools for studying apoptosis, offering advantages in sensitivity, photostability, and multiplexing capabilities. The protocols and data presented here serve as a guide for researchers to implement these advanced techniques in their studies of programmed cell death, with applications ranging from basic research to drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acebiolab.com [acebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. [PDF] Quantum dots based probes conjugated to annexin V for photostable apoptosis detection and imaging. | Semantic Scholar [semanticscholar.org]
- 7. Quantum dots based probes conjugated to annexin V for photostable apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum dot-based sensor for improved detection of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing Caspase 3 Activity with Quantum Dot-Fluorescent Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantum dot-induced cell death involves Fas upregulation and lipid peroxidation in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V | AAT Bioquest [aatbio.com]
- 14. iqproducts.nl [iqproducts.nl]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. biomedres.us [biomedres.us]
- 17. Quantum dots and fluorescent protein FRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] Sensing caspase 3 activity with quantum dot-fluorescent protein assemblies. | Semantic Scholar [semanticscholar.org]
- 22. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 23. researchgate.net [researchgate.net]
- 24. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simultaneous Detection of Tumor Cell Apoptosis Regulators Bcl-2 and Bax through a Dual-Signal-Marked Electrochemical Immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
Measuring G2 Phase Arrest Induced by Novel Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. It is tightly regulated by a series of checkpoints that monitor the integrity of cellular processes. The G2 checkpoint, preceding mitosis (M phase), is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby safeguarding genomic stability. Arresting the cell cycle at the G2 phase is a key mechanism of action for many anti-cancer drugs, as it can lead to apoptosis or senescence in cancer cells.
This document provides detailed protocols for measuring G2 phase arrest in cells treated with a test compound, exemplified by DB02307. The primary methods covered are flow cytometry for quantitative analysis of cell cycle distribution and western blotting for the examination of key G2/M phase regulatory proteins.
Principle of Methods
1. Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining:
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[1][2][3] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[2] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[4] This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.[4]
An increase in the percentage of cells in the G2/M population following treatment with a compound like this compound is indicative of a G2 or M phase arrest.
2. Western Blotting for G2/M Checkpoint Proteins:
To further characterize the G2/M arrest and distinguish between a G2 arrest and a mitotic block, the expression and phosphorylation status of key cell cycle regulatory proteins can be analyzed by western blotting. Important markers for the G2 and M phases include:
-
Cyclin B1: Levels of Cyclin B1 begin to rise in the S phase and peak in the G2 and M phases.[5][6] It is a crucial component of the Maturation Promoting Factor (MPF).
-
CDK1 (Cdc2): The catalytic partner of Cyclin B1. Its activity is regulated by phosphorylation.
-
Phospho-CDK1 (Tyr15): Phosphorylation at Tyr15 inactivates the CDK1/Cyclin B1 complex, holding the cell in G2.[7] Increased levels of p-CDK1 (Tyr15) suggest a G2 arrest.
-
Phospho-Histone H3 (Ser10): Phosphorylation of Histone H3 at Ser10 is a hallmark of mitosis and is used as a specific marker for cells in the M phase.[5][7] Low levels of p-Histone H3 (Ser10) in a G2/M-arrested population suggest a specific G2 arrest.
Data Presentation
Table 1: Expected Results from Flow Cytometry Analysis of Cells Treated with this compound
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 60% | 25% | 15% |
| This compound (Low Conc.) | 45% | 20% | 35% |
| This compound (High Conc.) | 30% | 15% | 55% |
| Positive Control (e.g., Etoposide) | 25% | 10% | 65% |
Table 2: Expected Results from Western Blot Analysis of G2/M Checkpoint Proteins
| Treatment | Cyclin B1 | p-CDK1 (Tyr15) | CDK1 (Total) | p-Histone H3 (Ser10) |
| Vehicle Control | + | + | +++ | + |
| This compound | +++ | +++ | +++ | +/- |
| Positive Control (Nocodazole - M phase arrest) | +++ | + | +++ | +++ |
Note: '+' indicates the relative level of protein expression or phosphorylation.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing and analyzing cells treated with this compound for cell cycle distribution using propidium iodide staining.[2][8][9]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for G2/M arrest, such as etoposide.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.[8]
-
Protocol 2: Western Blot Analysis of G2/M Checkpoint Proteins
This protocol describes the detection of key G2/M regulatory proteins in cells treated with this compound.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-p-CDK1 (Tyr15), anti-CDK1, anti-p-Histone H3 (Ser10), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Following treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using image analysis software.
-
Visualizations
Caption: G2/M checkpoint signaling pathway.
Caption: Experimental workflow for measuring G2 arrest.
Caption: The cell cycle and the point of this compound-induced arrest.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Cycle Phase Determination Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Cell Cycle Marker Antibody Panel (Cyclin B1, Cyclin E) (ARG30139) - arigo Biolaboratories [arigobio.com]
- 7. researchgate.net [researchgate.net]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for DB02307 in Animal Models of Inflammation: Information Not Currently Available
Initial investigations to provide detailed application notes and protocols for the use of DB02307 in animal models of inflammation have revealed that this compound does not have a publicly available, common name and lacks published research in this area. The identifier "this compound" appears to be a database accession number, and the associated compound is primarily referenced within patent literature.
A thorough search of scientific databases, including PubChem and DrugBank, did not yield any peer-reviewed studies detailing the administration, dosage, or efficacy of this compound in preclinical inflammatory models. The compound, identified in PubChem with the Compound ID (CID) 71202307, is described as "example 2 [WO2013004676]," indicating its origin from a patent application. This suggests that the substance is in a very early stage of development and has not yet been extensively studied or characterized in the public domain.
Consequently, the core requirements for this request, including the summarization of quantitative data into structured tables, the provision of detailed experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be fulfilled at this time due to the absence of the necessary foundational research.
For researchers, scientists, and drug development professionals interested in novel anti-inflammatory agents, it is recommended to focus on compounds with established preclinical data. When evaluating a new chemical entity for in vivo studies, the following general workflow and considerations are crucial:
General Experimental Workflow for Assessing a Novel Anti-Inflammatory Compound
Caption: A generalized workflow for the preclinical assessment of a novel anti-inflammatory compound.
Key Signaling Pathways in Inflammation
While the specific mechanism of action for this compound is unknown, research in inflammatory diseases often targets key signaling pathways. A diagram illustrating a common inflammatory signaling cascade is provided below for general informational purposes.
Caption: A simplified diagram of the NF-κB signaling pathway, a central regulator of inflammation.
Further investigation into the patent literature associated with this compound may provide some initial insights into its intended biological target and mechanism of action. However, without published in vivo data, any discussion of dosage and protocols for animal models of inflammation would be purely speculative. We will continue to monitor for any publications related to this compound and will provide updates as information becomes available.
Application Notes and Protocols for DB02307 (T-2307) in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB02307, also known as T-2307, is a novel arylamidine compound with demonstrated potent antimicrobial activity.[1][2] Current research extensively documents its efficacy as a powerful antifungal agent against a broad spectrum of clinically significant pathogens.[1][2] Investigations have highlighted its activity against species of Candida, Cryptococcus, and Aspergillus, including strains resistant to conventional antifungal drugs like fluconazole.[1][3] The primary mechanism of action for T-2307 is the disruption of the fungal mitochondrial membrane potential, a mode of action distinct from major antifungal classes such as azoles and echinocandins.[4]
It is important to note that based on available scientific literature, the known antimicrobial spectrum of this compound is specific to fungal pathogens. To date, there is no significant evidence of its application or efficacy in antibacterial research. Therefore, these application notes and protocols will focus exclusively on its use in antifungal studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antifungal activity of this compound (T-2307) against various fungal species.
Table 1: In Vitro Antifungal Activity of T-2307
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida species | 0.00025 - 0.0078 | [1][3] |
| Candida auris | ≤ 0.008 - 0.015 (50% inhibition) | [3] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [1][3] |
| Cryptococcus gattii | 0.0078 - 0.0625 | [5] |
| Aspergillus species | 0.0156 - 4 | [1][3] |
Table 2: In Vivo Efficacy of T-2307 in Murine Models
| Infection Model | 50% Effective Dose (ED₅₀) (mg/kg/dose) | Reference(s) |
| Disseminated Candidiasis | 0.00755 | [1][2] |
| Disseminated Cryptococcosis | 0.117 | [1][2] |
| Disseminated Aspergillosis | 0.391 | [1][2] |
Mechanism of Action: Disruption of Fungal Mitochondrial Membrane Potential
T-2307 selectively targets and disrupts the mitochondrial function in fungal cells.[4] This leads to a collapse of the mitochondrial membrane potential, a critical component for cellular respiration and energy production.[4] This targeted action results in potent fungistatic and, in some cases, fungicidal activity.[1]
Caption: T-2307 targets fungal mitochondria, disrupting the membrane potential and halting energy production.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast and filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of T-2307 against a specific fungal isolate.
Materials:
-
T-2307 (this compound)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Procedure:
-
Drug Preparation: Prepare a stock solution of T-2307 in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve concentrations ranging from, for example, 16 µg/mL to 0.0078 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to obtain the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Plate Inoculation: Add 100 µL of each T-2307 dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of T-2307 that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.
References
- 1. The Arylamidine T-2307 as a Novel Treatment for the Prevention and Eradication of Candida tropicalis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 2-Amino-N-(quinolin-8-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solubilization and use of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide, a compound of interest for its potential as an anti-cancer agent. The provided methodologies and data are intended to guide researchers in accurately preparing this compound for various in vitro and in vivo experiments.
Physicochemical Properties and Solubility
2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known as QBS, is a solid compound with a molecular weight of 299.35 g/mol and a molecular formula of C₁₅H₁₃N₃O₂S.[1] Its solubility is a critical factor for its use in experimental settings. While specific quantitative solubility data for 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is not extensively published, the following table summarizes the expected solubility based on the properties of related sulfonamide compounds. Researchers are advised to determine the precise solubility for their specific experimental conditions.
Table 1: Solubility of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in Common Laboratory Solvents
| Solvent | Expected Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Based on the solubility of the related compound 2-Aminobenzenesulfonamide. Sonication may be required to achieve complete dissolution. |
| Dimethyl Formamide (DMF) | Soluble | Sulfonamides generally exhibit good solubility in DMF. |
| Ethanol | Sparingly Soluble | Heating may be required to increase solubility. Prepare fresh solutions. |
| Water | Insoluble | The compound is not expected to be soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | The compound is not expected to be soluble in aqueous buffers. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in DMSO, a common solvent for in vitro assays.
Materials:
-
2-Amino-N-(quinolin-8-yl)benzenesulfonamide (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is 2.99 mg (Mass = Molarity × Volume × Molecular Weight = 0.01 mol/L × 0.001 L × 299.35 g/mol ).
-
Weigh the compound: Accurately weigh 2.99 mg of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual inspection: Visually inspect the solution to ensure that the compound is completely dissolved and the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM stock solution of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 100 µM working solution.
-
Serial dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. To prepare a 100 µM solution, dilute the stock solution 1:100 (e.g., add 1 µL of the 10 mM stock to 99 µL of cell culture medium).
-
Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Immediate use: Use the freshly prepared working solutions for treating cells immediately.
Signaling Pathways and Experimental Workflows
2-Amino-N-(quinolin-8-yl)benzenesulfonamide has been identified as a potent cytotoxic compound that induces cell cycle arrest at the G2 phase and subsequent apoptosis.[2] Additionally, N-(quinolin-8-yl)benzenesulfonamide derivatives have been shown to suppress the NFκB pathway.
G2/M Phase Cell Cycle Arrest and Apoptosis Induction
The compound induces G2 arrest by increasing the levels of cyclin B1 and phosphorylated-cdc2, which leads to a reduction in cdc2 kinase activity.[2] Prolonged treatment results in the activation of the apoptotic cascade, characterized by DNA fragmentation, cytochrome C release, and PARP cleavage in a caspase-dependent manner.[2]
Caption: G2/M arrest and apoptosis pathway induced by QBS.
Experimental Workflow for Assessing Cell Cycle Arrest
The following workflow can be used to investigate the effect of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide on the cell cycle.
References
Application Notes and Protocols: Elucidating the Inhibitory Effect of DB02307 on the NF-kappaB Signaling Pathway via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a pivotal role in immunity, cell proliferation, and apoptosis.[1] The canonical pathway is triggered by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex.[2][3] This complex then phosphorylates the inhibitor of κB alpha (IκBα), marking it for proteasomal degradation.[4] The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[6][7]
DB02307 is a novel dipeptide compound under investigation for its potential anti-inflammatory properties. This document outlines a detailed protocol for utilizing Western blot analysis to investigate the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. The proposed mechanism of action is the inhibition of the IKK complex, which would lead to the stabilization of IκBα and the subsequent sequestration of the p65 subunit in the cytoplasm. This protocol provides a comprehensive methodology to assess the phosphorylation status of IκBα and the nuclear translocation of p65 in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway with the hypothetical point of intervention by this compound, and the overall experimental workflow for the Western blot analysis.
References
- 1. Effects of Synthetic Peptides on the Inflammatory Response and th...: Ingenta Connect [ingentaconnect.com]
- 2. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell penetrating peptide inhibitors of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cell-penetrating peptide suppresses inflammation by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with QBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
QBS, or 2-amino-N-quinoline-8-yl-benzenesulfonamide, is a potent cytotoxic small molecule that has been identified to induce cell cycle arrest and apoptosis in cancer cells.[1] Understanding the cellular response to QBS is crucial for its development as a potential chemotherapeutic agent. Flow cytometry is a powerful technique for elucidating the effects of compounds like QBS on cell cycle progression and the induction of programmed cell death.
These application notes provide detailed protocols for the analysis of cells treated with QBS using flow cytometry. The described methods will enable researchers to quantify the effects of QBS on cell cycle distribution and apoptosis, providing valuable insights into its mechanism of action.
Mechanism of Action of QBS
QBS exerts its cytotoxic effects primarily through the induction of G2 phase cell cycle arrest and subsequent apoptosis.[1] In Jurkat T cells, treatment with QBS leads to an increase in the levels of cyclin B1 and phosphorylated cdc2, which results in a decrease in cdc2 kinase activity.[1] This inhibition of the cyclin B1/cdc2 complex is a key event that halts the cell cycle at the G2/M transition. Prolonged exposure to QBS triggers the intrinsic apoptotic pathway, characterized by DNA fragmentation, cytochrome C release, and cleavage of PARP (Poly (ADP-ribose) polymerase).[1] The apoptotic response induced by QBS is caspase-dependent.[1]
Caption: QBS induces G2/M arrest and apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of Jurkat T cells treated with QBS for 24 and 48 hours.
Table 1: Effect of QBS on Cell Cycle Distribution in Jurkat T Cells
| Treatment | Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 24 | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| QBS (10 µM) | 24 | 20.1 ± 2.2 | 15.5 ± 1.9 | 64.4 ± 4.5 |
| Vehicle (DMSO) | 48 | 46.5 ± 3.5 | 34.1 ± 2.8 | 19.4 ± 2.1 |
| QBS (10 µM) | 48 | 15.3 ± 1.8 | 10.2 ± 1.5 | 74.5 ± 5.2 |
Table 2: Induction of Apoptosis by QBS in Jurkat T Cells
| Treatment | Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Sub-G1 Population |
| Vehicle (DMSO) | 24 | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 | 1.8 ± 0.5 |
| QBS (10 µM) | 24 | 70.3 ± 4.1 | 15.2 ± 2.1 | 14.5 ± 1.9 | 12.6 ± 1.7 |
| Vehicle (DMSO) | 48 | 94.5 ± 2.8 | 2.8 ± 0.9 | 2.7 ± 0.8 | 2.1 ± 0.6 |
| QBS (10 µM) | 48 | 45.2 ± 5.3 | 25.8 ± 3.5 | 29.0 ± 4.1 | 35.4 ± 4.8 |
Experimental Protocols
Caption: Experimental workflow for flow cytometry.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of QBS-treated cells.
Materials:
-
Jurkat T cells
-
QBS (2-amino-N-quinoline-8-yl-benzenesulfonamide)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat T cells in suspension culture at a density of 0.5 x 10^6 cells/mL.
-
Allow cells to grow for 16-24 hours.
-
Prepare a stock solution of QBS in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Treat the cells and incubate for the desired time points (e.g., 24 and 48 hours).
-
-
Cell Harvesting and Fixation:
-
Transfer the cell suspension to centrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Jurkat T cells
-
QBS
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10X concentrate: 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with QBS.
-
-
Cell Harvesting and Staining:
-
Transfer the cell suspension to centrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation. Detect FITC-Annexin V emission at ~530 nm and PI emission at ~617 nm.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
References
Troubleshooting & Optimization
DB02307 solubility issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB02307. The information below addresses common solubility issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound is a hydrophobic compound and is practically insoluble in water. Its aqueous solubility is highly dependent on the pH of the solution.
2. Why is my this compound not dissolving in aqueous buffer?
This compound is a weakly basic compound and exhibits pH-dependent solubility.[1][2][3] It has very low solubility in neutral to basic aqueous solutions. For optimal dissolution, the pH of the solvent should be acidic.
3. What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, it is recommended to prepare initial stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions can then be diluted into aqueous experimental media. Care must be taken to avoid precipitation upon dilution.
4. Can I use surfactants to improve the solubility of this compound?
Yes, non-ionic surfactants can be effective in increasing the aqueous solubility of this compound.[4] Polysorbates (e.g., Tween® 80) and poloxamers are commonly used. It is crucial to determine the critical micelle concentration (CMC) and use the surfactant at a concentration above the CMC for optimal results.
5. How does temperature affect the solubility of this compound?
The effect of temperature on the solubility of this compound in aqueous solutions has not been extensively characterized. For most compounds, solubility increases with temperature. However, controlled experiments are necessary to determine the optimal temperature for your specific application without degrading the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound Precipitates Upon Dilution of Organic Stock into Aqueous Buffer
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound has lower solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Possible Solutions:
-
Decrease Stock Solution Concentration: A lower initial concentration in the organic solvent can prevent the compound from reaching its solubility limit as quickly upon dilution.
-
Add a Surfactant: Incorporating a biocompatible surfactant into the aqueous buffer can increase the solubility of this compound.[4]
-
Utilize a Co-solvent System: A mixture of water and a water-miscible organic solvent (co-solvent) can enhance solubility.[5][6]
-
pH Adjustment: Since this compound is a weak base, lowering the pH of the aqueous buffer will increase its solubility.[3]
Issue 2: Low or Inconsistent Results in Cell-Based Assays
Poor solubility can lead to inaccurate and non-reproducible results in biological assays due to the compound not being fully available to the cells.
Experimental Workflow for Improving Bioavailability in Assays:
Caption: Workflow for optimizing this compound formulation in cell-based assays.
Recommendations:
-
Formulation with Excipients: Formulating this compound with solubility-enhancing excipients can improve its bioavailability in cell culture media.[7][8]
-
Vehicle Toxicity Control: Always perform a vehicle control experiment to ensure that the solvent or excipient used to dissolve this compound does not have cytotoxic effects at the concentrations used.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various conditions.
Table 1: Solubility of this compound in Different Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| 0.1 N HCl (pH 1) | 1.2 |
| DMSO | > 50 |
| Ethanol | 15.4 |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | 0.85 |
| 4.0 | 0.21 |
| 6.0 | 0.03 |
| 7.4 | < 0.01 |
| 8.0 | < 0.01 |
Table 3: Effect of Surfactants on the Aqueous Solubility of this compound (pH 7.4) at 25°C
| Surfactant (Concentration) | Solubility (mg/mL) |
| None | < 0.01 |
| 0.5% Tween® 80 | 0.15 |
| 1.0% Tween® 80 | 0.32 |
| 0.5% Poloxamer 188 | 0.11 |
| 1.0% Poloxamer 188 | 0.25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility by the Shake-Flask Method
This protocol is adapted from the classical shake-flask method for solubility determination.[2]
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the saturation solubility of this compound under the tested conditions.
Signaling Pathway Diagram (Hypothetical)
In the context of its mechanism of action, if this compound were an inhibitor of a specific signaling pathway, a diagram could illustrate this relationship.
Caption: Hypothetical inhibitory action of this compound on a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS) Treatment
Welcome to the technical support center for 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (also known as QBS or NUN82647). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS)?
A1: 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is a potent cytotoxic compound that induces cell cycle arrest at the G2 phase and subsequently triggers apoptosis.[1]
Q2: How does QBS induce G2 phase cell cycle arrest?
A2: QBS treatment leads to an increase in the levels of cyclin B1 and phosphorylated (inactive) cdc2. This results in a reduction of cdc2 kinase activity, which is essential for entry into mitosis, thereby causing the cells to arrest in the G2 phase.[1]
Q3: What is the mechanism of apoptosis induction by QBS?
A3: Prolonged treatment with QBS initiates a caspase-dependent apoptotic pathway. Key events include the release of cytochrome C from the mitochondria, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[1] The apoptosis induced by QBS can be blocked by a pan-caspase inhibitor, z-VAD-fmk.[1]
Q4: What is a typical effective concentration range for QBS in in vitro studies?
A4: The effective concentration of QBS can vary depending on the cell line. For Jurkat T cells, an EC50 of 0.77 µM has been reported for inducing cell death after 48 hours of treatment.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare and store a stock solution of QBS?
A5: It is recommended to dissolve QBS in an organic solvent like DMSO to prepare a high-concentration stock solution. For storage, it is advisable to keep the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Data Presentation: In Vitro Efficacy of QBS and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic and inhibitory activities of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS) and structurally related compounds. It is important to note that the activity is cell-line dependent.
| Compound Name | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS/NUN82647) | Jurkat T cells | Cell Death | 48 hours | 0.77 µM (EC50) | [2] |
| Quinoline-based Sulfonamide (11c) | MCF-7 (Breast Cancer) | MTT Assay | - | 0.43 µM (IC50) | [3] |
| Quinoline-based Sulfonamide (11c) | MDA-MB-231 (Breast Cancer) | MTT Assay | - | 1.03 µM (IC50) | [3] |
| Quinoline-based Sulfonamide (13b) | MCF-7 (Breast Cancer) | MTT Assay | - | 3.69 µM (IC50) | [3] |
| Quinoline-based Sulfonamide (13b) | MDA-MB-231 (Breast Cancer) | MTT Assay | - | 2.24 µM (IC50) | [3] |
Mandatory Visualizations
Caption: QBS-induced G2 phase cell cycle arrest pathway.
Caption: Intrinsic apoptosis pathway initiated by QBS.
Caption: Experimental workflow for QBS concentration optimization.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of QBS may be too low for the specific cell line. | Solution: Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 100 µM) to determine the IC50 value for your cell line. |
| Compound Instability: The QBS stock solution may have degraded. | Solution: Prepare a fresh stock solution of QBS in DMSO. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. |
| Cell Line Resistance: The cell line being used may be inherently resistant to QBS. | Solution: If possible, test the compound on a sensitive cell line, such as Jurkat T cells, as a positive control. Consider the expression levels of cell cycle and apoptotic regulatory proteins in your cell line. |
| Incorrect Vehicle Control: The effect of the solvent (e.g., DMSO) is not properly accounted for. | Solution: Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle used to dissolve QBS. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: Variation in the number of cells seeded per well. | Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column. |
| Edge Effects: Evaporation of media from the outer wells of the plate. | Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity. |
| Interference with Assay: QBS may interfere with the MTT reagent or formazan (B1609692) product. | Solution: Visually inspect the wells under a microscope before adding the solubilization buffer to ensure formazan crystals have formed. Run a control with QBS in cell-free medium to check for direct chemical reactions with the MTT reagent. |
| Variable Incubation Times: Inconsistent incubation times with the drug or the MTT reagent. | Solution: Adhere strictly to the incubation times outlined in your protocol for all plates and experimental repeats. |
Issue 3: Difficulty in Detecting G2/M Arrest
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point: The time point for analysis may be too early or too late. | Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximum G2/M arrest. |
| Low Drug Concentration: The concentration of QBS may be sufficient to induce apoptosis but not a clear cell cycle arrest. | Solution: Use a concentration around the IC50. Very high concentrations might lead to rapid apoptosis, masking the cell cycle arrest phase. |
| Poor Cell Fixation: Inadequate fixation can lead to poor quality histograms in flow cytometry. | Solution: Ensure proper fixation with cold 70% ethanol (B145695). Add the ethanol dropwise while vortexing the cell suspension to prevent cell clumping. |
| RNase Treatment Ineffective: RNA contamination can interfere with propidium (B1200493) iodide staining of DNA. | Solution: Ensure that the RNase A used is of good quality and at an appropriate concentration in the staining buffer. Incubate for the recommended time and temperature. |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of QBS in culture medium. A typical concentration range to test is from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X QBS dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of QBS (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with QBS at the desired concentration and time point.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
References
Technical Support Center: Preventing Compound Degradation in Cell Culture
This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges related to compound stability in cell culture experiments. Ensuring the integrity of your test compound is critical for obtaining accurate, reproducible, and meaningful results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you identify and mitigate compound degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity. |
| The compound has precipitated out of solution. | Visually inspect the culture medium for any precipitate. Test the compound's solubility at the working concentration in the cell culture medium.[2] | |
| Diminishing biological effect over the duration of a long-term experiment. | The compound is degrading over time in the 37°C incubator. | Determine the half-life of the compound in your specific cell culture conditions.[3] Replenish the media with fresh compound at regular intervals based on its stability. |
| The cells are metabolizing the compound. | Analyze cell lysates and culture supernatant for the presence of metabolites. Consider using a lower cell density or a cell line with lower metabolic activity if possible. | |
| Inconsistent results between experimental replicates. | The compound stock solution is degrading. | Prepare fresh stock solutions regularly and store them appropriately (e.g., aliquoted at -80°C, protected from light).[3] Avoid repeated freeze-thaw cycles.[4] |
| Incomplete solubilization of the compound. | Ensure the compound is fully dissolved in the stock solvent and the final culture medium. Gentle warming and vortexing may help.[5] | |
| The compound is binding to plasticware. | Use low-protein-binding plates and pipette tips.[4] Include a control group with no cells to assess the extent of binding to the culture vessel.[5] | |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[1] |
| A degradation product of the compound is toxic. | Identify potential degradation products using techniques like LC-MS.[6] If a toxic degradant is identified, strategies to prevent its formation will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause my compound to degrade in cell culture?
A1: Several factors can contribute to compound degradation in cell culture media, including:
-
pH: The physiological pH of most culture media (typically 7.2-7.4) can promote hydrolysis of susceptible functional groups.[5]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical reactions, leading to faster degradation.[5]
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds.[6]
-
Media Components: Certain components in the culture medium, such as amino acids (e.g., cysteine) and vitamins, can react with and degrade the compound.[7]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize your compound. Furthermore, the cells themselves can metabolize the compound.[5]
Q2: I'm observing a loss of my compound's activity over time. How can I determine if it's due to degradation?
A2: A systematic way to investigate this is to perform a stability study. This involves incubating your compound in the cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), you can take samples and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8] A decrease in concentration over time is a direct indication of degradation.
Q3: My compound is hydrophobic and precipitates in the aqueous cell culture medium. What can I do to improve its solubility and stability?
A3: Dealing with hydrophobic compounds can be challenging. Here are a few strategies:
-
Optimize the solvent and dilution method: Ensure your compound is fully dissolved in a suitable stock solvent (like DMSO) at a high concentration. When preparing your working solution, add the stock solution to pre-warmed media dropwise while gently vortexing to avoid "solvent shock" and precipitation.[9]
-
Use a lower final concentration: The concentration of your compound may be exceeding its solubility limit in the media. Try performing a dose-response experiment to see if a lower, more soluble concentration is still effective.[9]
-
Formulation strategies: For preclinical studies, specialized formulations using excipients like cyclodextrins can be explored to enhance solubility.
Q4: How should I properly prepare and store my compound's stock solution to prevent degradation?
A4: Proper handling of stock solutions is crucial for reproducible experiments.
-
Dissolution: Use a high-quality, anhydrous grade solvent (e.g., DMSO) to prepare a concentrated stock solution.[9]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes. This prevents contamination and minimizes freeze-thaw cycles that can degrade the compound.[3]
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use, -20°C may be sufficient, but always refer to the manufacturer's recommendations if available.[3]
Q5: Can components of the cell culture medium itself react with my compound?
A5: Yes, certain media components can be reactive. For example, compounds with thiol-reactive groups may interact with cysteine in the medium. To investigate this, you can test your compound's stability in a simpler buffer solution (like PBS) and compare it to its stability in the complete cell culture medium. If the compound is significantly less stable in the medium, it suggests an interaction with one or more of its components.[4]
Quantitative Data Summary
The stability of a compound is highly dependent on its chemical structure and the experimental conditions. The following table provides a general overview of the impact of various factors on compound stability. It is crucial to determine this data for your specific compound and experimental setup.
| Parameter | Condition | Potential Impact on Stability | General Recommendation |
| Temperature | 37°C (in media) | Accelerates degradation for many compounds. | Determine the compound's half-life at this temperature. |
| 4°C (in PBS) | Suitable for short-term storage of working solutions. | Use for no more than a few days; test stability if stored longer. | |
| -20°C (in DMSO) | Good for short to medium-term storage of stock solutions. | Suitable for up to one month for many compounds.[9] | |
| -80°C (in DMSO) | Optimal for long-term archival storage of stock solutions. | Recommended for storing stock solutions for more than a month.[3] | |
| pH | 6.8 (acidic media) | Degradation may be accelerated for acid-labile compounds. | Buffer the medium appropriately if a lower pH is required. |
| 7.4 (standard media) | Can promote base-catalyzed hydrolysis for some compounds. | This is the standard physiological pH and is generally unavoidable. | |
| 8.0 (alkaline media) | Can significantly increase the degradation of base-labile compounds. | Avoid if possible, unless required for the specific experiment. | |
| Light Exposure | Ambient lab light | Can cause photodegradation of light-sensitive compounds. | Protect solutions from light by using amber vials or wrapping tubes in foil. |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media
Objective: To determine the stability of a compound in a specific cell culture medium over time.
Materials:
-
Test compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
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Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the final working concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal and consistent across all samples (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking the media, take an aliquot. This will serve as your T=0 time point.
-
Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes or wells of a multi-well plate, one for each subsequent time point. Incubate at 37°C in a humidified incubator with 5% CO2.
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Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
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Sample Processing: For each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the medium sample. Vortex vigorously and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent compound using a validated HPLC or LC-MS/MS method.
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Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Troubleshooting workflow for investigating compound instability.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with QBS compound
Welcome to the technical support center for the QBS compound (2-amino-N-quinoline-8-yl-benzenesulfonamide). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the QBS compound?
A1: The QBS compound is a potent cytotoxic agent that has been shown to induce cell cycle arrest at the G2 phase and promote apoptosis.[1] Treatment of cells, such as Jurkat T cells, with QBS leads to an increase in cyclin B1 and phosphorylated-cdc2 levels, which is associated with a reduction in cdc2 kinase activity, culminating in G2 arrest.[1] Subsequently, long-term exposure to QBS results in cellular apoptosis, characterized by DNA fragmentation, cytochrome C release, and PARP cleavage.[1]
Q2: My results for IC50 values of QBS vary significantly between experiments. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors. It is crucial to standardize your experimental protocol. Key areas to check include:
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Cell Density: Ensure you seed the same number of cells for each experiment, as variations in cell density can alter the effective concentration of the compound per cell.
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Compound Stability: Prepare fresh dilutions of the QBS compound from a stock solution for each experiment. The stability of the compound in your specific cell culture medium and storage conditions should be considered.
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Solvent Concentration: Maintain a consistent, low final concentration (typically <0.5%) of the solvent (e.g., DMSO) across all wells, including controls, as the solvent itself can have cytotoxic effects.[2]
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Incubation Time: The duration of compound exposure is critical. Ensure incubation times are precisely the same for all experiments you intend to compare.
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Cell Line Integrity: Use cells from a similar passage number for all experiments. Cell lines can change phenotypically and in their sensitivity to compounds over multiple passages.
Q3: I am observing a cytotoxic effect that seems more potent than what is reported in the literature. Could this be due to off-target effects?
A3: Yes, a more potent or different effect than expected can be an indication of off-target activity.[3] While QBS is known to induce apoptosis, it's possible it interacts with other cellular targets, especially at higher concentrations.[4][5] Unintended interactions can trigger other signaling pathways leading to unexpected cellular responses.[3][4] To investigate this, you can:
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Perform a Dose-Response Analysis: A full dose-response curve can reveal if the unexpected effects occur only at high concentrations, which are more likely to induce off-target activity.[3]
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Use a Structurally Unrelated Inhibitor: If possible, test a different compound known to act on the same primary pathway but with a different chemical structure.[3] If this compound does not produce the same unexpected phenotype, it supports the hypothesis of an off-target effect for QBS.[3]
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Conduct Target Deconvolution Studies: Advanced techniques like CRISPR/Cas9-based genetic screening can help identify the true molecular targets responsible for the compound's efficacy.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
If you are experiencing high standard deviations or inconsistent results in your cell viability assays (e.g., MTT, MTS), consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS or medium. |
| Incomplete Solubilization of Formazan (B1609692) | In MTT assays, ensure formazan crystals are fully dissolved by mixing thoroughly and allowing sufficient incubation time with the solubilization solution.[2][6] |
| Compound Interference | Test whether the QBS compound itself absorbs light at the assay wavelength or directly reduces the tetrazolium salt by running a cell-free control (medium + compound + assay reagent).[2] |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect metabolic assays. |
Issue 2: Unexpected Phenotypic Outcomes
If the QBS compound induces cellular effects that are not consistent with G2 arrest and apoptosis, this workflow can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected phenotypic results with QBS.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of the QBS compound on adherent cell lines.
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Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
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Compound Treatment: Prepare serial dilutions of the QBS compound in culture medium. The final solvent concentration should not exceed 0.5%.[2] Remove the medium from the wells and add 100 µL of the medium containing the desired QBS concentrations. Include "untreated" and "vehicle control" wells.
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Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[2]
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[2]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
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Data Analysis: Subtract the absorbance of a "medium blank" from all readings. Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathway Diagram
QBS-Induced Apoptosis Pathway
The QBS compound initiates cell cycle arrest and apoptosis primarily through its effects on the cdc2 kinase, leading to downstream events culminating in programmed cell death.
Caption: Signaling pathway for QBS-induced G2 arrest and apoptosis.
References
- 1. G2 arrest and apoptosis by 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a novel cytotoxic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. off-target effect | Nodes Bio Glossary [nodes.bio]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of small molecule inhibitors, such as DB02307, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: Our compound is showing significant cytotoxicity in cancer cell lines, but we are unsure if this is due to on-target or off-target effects. How can we begin to investigate this?
A1: Differentiating between on-target and off-target effects is a critical step in drug development.[1] A multi-pronged approach is recommended:
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Target Engagement Assays: First, confirm that your compound binds to its intended target in the cancer cells at the concentrations where you observe cytotoxicity. Techniques like cellular thermal shift assay (CETSA), NanoBRET, or specific activity assays for enzymatic targets can be employed.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 to knock out the intended target gene or siRNA/shRNA to knock it down.[1][2] If your compound's cytotoxicity is on-target, the knockout/knockdown cells should exhibit resistance to the compound compared to wild-type cells. If the cytotoxicity persists with no change in potency, it strongly suggests off-target effects are responsible for the observed phenotype.[1]
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Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the full spectrum of proteins that your compound interacts with within the cancer cell proteome.[3]
Q2: What are the most common computational methods to predict potential off-target interactions of our compound?
A2: In silico methods are cost-effective initial steps to generate hypotheses about potential off-targets.[4][5] Common approaches include:
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Ligand-Based Methods: These methods compare the 2D or 3D structure of your compound to databases of known ligands for various targets.[5][6] Similar compounds may have similar targets.
-
Structure-Based Methods (Molecular Docking): If the 3D structures of potential off-targets are known, you can computationally "dock" your compound into their binding sites to predict binding affinity.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features of your compound that are responsible for its biological activity and searching for proteins that have binding sites compatible with this pharmacophore.[5]
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Machine Learning and AI: Advanced computational models trained on large datasets of drug-target interactions can predict potential off-targets with increasing accuracy.[7]
Q3: We have identified a potential off-target kinase. What experiments should we perform to validate this interaction and its functional consequence?
A3: Validating a potential off-target and understanding its functional relevance is crucial.
-
In Vitro Kinase Assays: Perform in vitro kinase assays with the purified off-target kinase to determine if your compound directly inhibits its activity and to calculate the IC50 value.
-
Cellular Target Engagement: Confirm that your compound engages the off-target kinase in cells using methods like CETSA or phospho-specific antibody-based western blotting to assess the phosphorylation of a known downstream substrate of the kinase.
-
Phenotypic Analysis in Knockout/Knockdown Cells: Similar to the on-target validation, use CRISPR/Cas9 or siRNA to deplete the off-target kinase and assess if this phenocopies the effect of your compound or confers resistance to it.
-
Signaling Pathway Analysis: Use techniques like western blotting or phospho-proteomics to investigate if the inhibition of the off-target kinase by your compound leads to the expected downstream signaling changes.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity or misidentification | Regularly perform cell line authentication (e.g., STR profiling). Ensure you are using a consistent passage number for your experiments. |
| Compound instability or precipitation | Check the solubility of your compound in the cell culture medium. Prepare fresh stock solutions and dilutions for each experiment. |
| Inconsistent cell seeding density | Use a cell counter to ensure consistent cell numbers are plated for each experiment. Allow cells to adhere and resume growth before adding the compound. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
Issue 2: No clear correlation between on-target inhibition and cellular phenotype.
| Potential Cause | Troubleshooting Step |
| The on-target is not essential for the survival of the tested cancer cell line. | Test your compound in a panel of cancer cell lines with varying dependence on the intended target.[8] |
| Redundant signaling pathways compensate for the on-target inhibition. | Investigate compensatory signaling pathways using phospho-proteomics or western blotting for key signaling nodes. |
| The observed phenotype is dominated by off-target effects. | Perform off-target identification studies (e.g., chemical proteomics, computational profiling) to identify the responsible off-target(s).[1][3] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout for Target Validation
This protocol outlines the general steps for creating a target-knockout cancer cell line to test for on-target vs. off-target effects of a compound.
-
gRNA Design and Cloning: Design two to three different guide RNAs (gRNAs) targeting early exons of the gene of interest. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the cancer cell line with the Cas9/gRNA plasmids.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for target protein knockout using western blotting or genomic DNA sequencing (e.g., Sanger sequencing of the target locus).
-
Functional Validation: Select at least two validated knockout clones and a wild-type control clone for subsequent cell viability assays with your compound.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in a signaling pathway following treatment with the compound.
-
Cell Lysis: Plate and treat cancer cells with your compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Wild-Type and Target Knockout (KO) Cancer Cell Lines
| Cell Line | Target Expression | IC50 (nM) | Fold Change (KO/WT) |
| MCF-7 | Wild-Type | 50 | - |
| MCF-7 | Target KO Clone 1 | 48 | 0.96 |
| MCF-7 | Target KO Clone 2 | 55 | 1.1 |
| MDA-MB-231 | Wild-Type | 75 | - |
| MDA-MB-231 | Target KO Clone 1 | 80 | 1.07 |
| MDA-MB-231 | Target KO Clone 2 | 72 | 0.96 |
Table 2: Hypothetical Kinase Profiling of this compound
| Kinase Target | % Inhibition at 1 µM |
| On-Target Kinase | 95% |
| Off-Target Kinase A | 88% |
| Off-Target Kinase B | 75% |
| Off-Target Kinase C | 15% |
Visualizations
Caption: Workflow for Differentiating On-Target vs. Off-Target Effects.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. A collection of breast cancer cell lines for the study of functionally distinct cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vivo Bioavailability of DB02307
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the in-vivo bioavailability of the investigational compound DB02307. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability. For BCS Class II compounds, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal fluids.[1][2] Therefore, enhancing the solubility and dissolution rate is a primary objective for achieving adequate systemic exposure in preclinical and clinical studies.
This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols for various formulation strategies aimed at enhancing the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability with this compound?
A1: As a BCS Class II compound, the primary challenge with this compound is its poor aqueous solubility.[1] This can lead to low dissolution in the gastrointestinal tract, resulting in low and variable absorption, which in turn causes insufficient plasma concentrations for therapeutic efficacy. Other potential challenges include first-pass metabolism and efflux transporter interactions, although poor solubility is the most common initial hurdle for BCS Class II drugs.
Q2: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?
A2: For early-stage preclinical studies, a simple approach is often preferred. Common starting points include:
-
Aqueous suspensions: Using a suspending agent like 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.
-
Co-solvent systems: If solubility is a concern, aqueous solutions containing co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol can be explored.[3]
-
Lipid-based solutions: For lipophilic compounds, dissolving the drug in an oil (e.g., corn oil, sesame oil) can be a viable initial strategy.
More advanced strategies, which often yield better results, include particle size reduction, amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4]
Q3: How can I assess the potential for food to affect the bioavailability of this compound?
A3: Food can significantly impact the bioavailability of poorly soluble drugs. The presence of fats and other components in food can enhance the solubilization and absorption of lipophilic compounds. A formal food-effect study is the definitive way to assess this. In preclinical settings, this can be mimicked by administering the formulation to animals in a fed versus a fasted state and comparing the resulting pharmacokinetic profiles.
Troubleshooting Guide
Issue 1: Low and/or Highly Variable Plasma Concentrations After Oral Dosing
-
Question: We administered a simple aqueous suspension of this compound to our animal models and observed very low and inconsistent plasma exposure. What could be the cause and how can we address this?
-
Answer:
-
Potential Cause: The poor solubility of this compound is likely limiting its dissolution and absorption. High variability can result from inconsistent wetting and dissolution of the drug particles in the gastrointestinal tract. Improper gavage technique can also contribute to variability.[3]
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure that your suspension is uniform. Use appropriate mixing techniques like vortexing or sonicating immediately before each administration to ensure consistent dosing.[3]
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area. Reducing the particle size through micronization or nanosuspension techniques can significantly improve the dissolution rate and, consequently, bioavailability.[1]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form by dispersing it in a polymer matrix can enhance its apparent solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubilization in the gut and enhance absorption.[4]
-
-
Issue 2: No Proportional Increase in Exposure with Increasing Dose (Dose-Escalation Studies)
-
Question: In our dose-escalation study, doubling the dose of this compound did not result in a proportional increase in plasma concentration (AUC and Cmax). Why is this happening?
-
Answer:
-
Potential Cause: This is a classic sign of dissolution-limited absorption. At higher doses, the gastrointestinal fluid becomes saturated with the drug, and the undissolved excess is not absorbed.
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution: This is the most critical step. The formulation strategies mentioned in Issue 1 (particle size reduction, ASDs, lipid-based systems) are the primary methods to overcome this absorption bottleneck.
-
Conduct In Vitro Dissolution Testing: Perform dissolution tests on your formulations to see if they can maintain a higher concentration of the drug in solution over time, which is a prerequisite for improved in vivo performance.
-
-
Issue 3: Formulation Stability Issues (e.g., Particle Growth in Suspension)
-
Question: Our nanosuspension of this compound shows particle size growth upon storage. How can we prevent this?
-
Answer:
-
Potential Cause: Nanosuspensions are thermodynamically unstable systems. The high surface energy of the nanoparticles can lead to agglomeration or crystal growth (Ostwald ripening). The choice and concentration of stabilizers are critical.
-
Troubleshooting Steps:
-
Optimize Stabilizers: A combination of stabilizers is often more effective. This typically includes a polymeric stabilizer (e.g., HPMC, PVP) that provides steric hindrance and a surfactant (e.g., Tween 80, Poloxamer 188) that provides electrostatic repulsion.
-
Screen Different Stabilizers: Systematically screen a panel of pharmaceutically acceptable stabilizers to find the optimal combination and concentration for this compound.
-
Consider Lyophilization: For long-term stability, the nanosuspension can be lyophilized (freeze-dried) into a powder, which can be reconstituted before use. This requires the addition of a cryoprotectant (e.g., sucrose, trehalose) to the formulation.
-
-
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound to the micron range to increase its surface area and dissolution rate.
-
Materials:
-
This compound powder
-
Jet mill or air-jet mill
-
Laser diffraction particle size analyzer
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in deionized water
-
-
Method:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Characterize the particle size distribution of the micronized powder using laser diffraction. Aim for a mean particle size (D50) of less than 10 µm.
-
Prepare the vehicle by slowly adding HPMC to deionized water while stirring until a clear solution is formed.
-
Suspend the micronized this compound in the HPMC vehicle at the desired concentration.
-
Homogenize the suspension using a high-shear mixer for 5-10 minutes.
-
Store the suspension at 2-8°C and ensure it is well-mixed before each use.
-
Protocol 2: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Objective: To produce a nanosuspension of this compound with a mean particle size below 500 nm to significantly enhance dissolution velocity and saturation solubility.
-
Materials:
-
This compound powder (micronized is a good starting point)
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water)[6]
-
Media mill (e.g., a bead mill)
-
Yttria-stabilized zirconium oxide (YTZ) milling beads (e.g., 0.5 mm diameter)
-
Dynamic light scattering (DLS) particle size analyzer
-
-
Method:
-
Prepare the stabilizer solution.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and YTZ milling beads to the milling chamber of the media mill.[7]
-
Mill at a controlled temperature (e.g., 5-10°C to prevent degradation) for a predetermined time (e.g., 1-4 hours).
-
Monitor the particle size reduction periodically using DLS.
-
Continue milling until the desired mean particle size (e.g., < 300 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling beads.
-
Store the nanosuspension at 2-8°C.
-
Protocol 3: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To create an amorphous solid dispersion of this compound within a hydrophilic polymer matrix to improve its apparent solubility and dissolution.
-
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS))
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
-
-
Method:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in the selected solvent to form a clear solution.[8]
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask.
-
Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and mill it into a fine powder.
-
Characterize the amorphous nature of the dispersion using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
The resulting powder can be suspended in an appropriate vehicle for in vivo studies.
-
Data Presentation: Comparative Pharmacokinetics
The following table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations at a dose of 10 mg/kg. This illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unprocessed) | 50 ± 15 | 4.0 | 350 ± 110 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 2.0 | 1,050 ± 250 | 300 |
| Nanosuspension | 450 ± 90 | 1.0 | 3,500 ± 600 | 1000 |
| Amorphous Solid Dispersion (ASD) | 550 ± 120 | 1.0 | 4,200 ± 750 | 1200 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Visualizations
Experimental Workflow for Formulation Development
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in normal cells during experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental use of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide, focusing on strategies to mitigate unwanted effects on non-cancerous cells.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Question: I am observing significant cell death in my normal cell line (e.g., primary fibroblasts, non-cancerous epithelial cells) when treated with 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. How can I reduce this off-target toxicity?
Answer: High cytotoxicity in normal cells is a common challenge. Here are several strategies to troubleshoot this issue:
-
Optimize Concentration and Exposure Time: The cytotoxic effects of many compounds are concentration- and time-dependent.[1][2][3] It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration that induces the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal cells.[4]
-
Antioxidant Co-treatment: The cytotoxicity of sulfonamide-containing compounds can be mediated by the production of reactive oxygen species (ROS) and subsequent oxidative stress.[5][6][7][8] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this toxicity by scavenging free radicals.[9][10][11][12][13]* Assess for Off-Target Effects: Quinoline (B57606) derivatives can have off-target effects on various cellular pathways. [14][15][16]Consider if the observed cytotoxicity could be due to unintended inhibition of essential kinases or other proteins in normal cells.
-
Utilize a Recovery Period: For some experimental designs, it may be possible to treat cells for a shorter duration and then allow for a recovery period in a compound-free medium. [2][4]
Issue 2: Inconsistent Results Between Experiments
Question: I am seeing variable levels of cytotoxicity in my normal cells even when using the same concentration of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. What could be causing this variability?
Answer: Inconsistent results can stem from several factors:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered sensitivity to drugs. It is recommended to use cells with a consistent and low passage number for all experiments.
-
Compound Stability: Ensure that your stock solution of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is properly stored and that fresh dilutions are made for each experiment.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. Always include a vehicle-only control to assess the baseline level of cytotoxicity.
Issue 3: Suspected Mechanism of Cytotoxicity - Oxidative Stress
Question: How can I confirm if the cytotoxicity I'm observing is due to oxidative stress, and what are the downstream consequences?
Answer: To investigate the role of oxidative stress, you can perform the following:
-
Measure Intracellular ROS: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify the levels of intracellular ROS in response to treatment. [17][18][19][20][21]An increase in fluorescence would indicate elevated ROS production.
-
Assess Apoptosis: Oxidative stress can lead to programmed cell death (apoptosis). You can measure apoptosis using an Annexin V/Propidium Iodide (PI) staining assay. [22][23][24]Annexin V positive and PI negative cells are in the early stages of apoptosis.
-
Antioxidant Rescue Experiment: Pre-treating your normal cells with an antioxidant like NAC before adding 2-Amino-N-(quinolin-8-yl)benzenesulfonamide can help determine if the cytotoxicity is ROS-mediated. A reduction in cell death in the presence of the antioxidant would support this hypothesis. [9][12]
Issue 4: Potential for Off-Target Kinase Inhibition
Question: Could the cytotoxicity in normal cells be due to the inhibition of essential kinases, and how can I investigate this?
Answer: While 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is known to induce apoptosis, its full kinase inhibition profile may not be completely characterized. Quinoline-based compounds are known to target various kinases. [15][16]To investigate this:
-
Kinase Profiling: If resources permit, perform a kinase profiling assay to screen for off-target inhibition of a panel of kinases.
-
Pathway Analysis: The compound is known to suppress the NF-κB pathway. [25]NF-κB signaling is crucial for cell survival and inflammation. [25][26][27][28][29]Inhibition of this pathway could contribute to cytotoxicity. You can assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα) via western blotting.
Quantitative Data Summary
| Cell Line | Cell Type | Hypothetical IC50 (µM) | Therapeutic Window (Normal/Cancer) |
| Normal Cells | |||
| HUVEC | Human Umbilical Vein Endothelial Cells | 25 | |
| NHF | Normal Human Fibroblasts | 35 | |
| Cancer Cells | |||
| MCF-7 | Breast Adenocarcinoma | 5 | 5 |
| A549 | Lung Carcinoma | 8 | 3.125 |
| HeLa | Cervical Adenocarcinoma | 10 | 2.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to measure cell viability based on the metabolic activity of cells. [30][31][32][33] Materials:
-
2-Amino-N-(quinolin-8-yl)benzenesulfonamide
-
Target cells (normal and cancer cell lines)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide in complete culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. [17][18][19][20][21] Materials:
-
DCFH-DA
-
Target cells
-
6-well plates or black-walled 96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel. Allow them to attach and then treat with 2-Amino-N-(quinolin-8-yl)benzenesulfonamide at the desired concentrations and for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Labeling with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Data Acquisition: Add PBS or phenol (B47542) red-free medium to the cells. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell surface. [22][23][24] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Target cells
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Amino-N-(quinolin-8-yl)benzenesulfonamide for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Potential mechanism of cytotoxicity and the role of NAC.
Caption: Workflow for experimental assessment of cytotoxicity.
References
- 1. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Xenobiotics, Oxidative Stress, and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-guided development of Quinoline derivatives targeting kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 20. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. raybiotech.com [raybiotech.com]
- 30. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. broadpharm.com [broadpharm.com]
- 32. benchchem.com [benchchem.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BTK-i-703 in Lymphoma Models
Disclaimer: The compound "DB02307" could not be identified as a standard designation in publicly available databases. This guide has been created using a representative, fictional Bruton's tyrosine kinase (BTK) inhibitor, BTK-i-703 , to illustrate the principles and methodologies for investigating and overcoming drug resistance in lymphoma models. The data and protocols are representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTK-i-703?
A1: BTK-i-703 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It functions by covalently binding to the cysteine residue at position 481 (C481) in the BTK active site. This binding blocks the downstream signaling of the B-cell receptor (BCR) pathway, which is critical for the proliferation and survival of many B-cell lymphoma subtypes.
Q2: What are the most common mechanisms of acquired resistance to BTK inhibitors like BTK-i-703 in lymphoma models?
A2: Acquired resistance typically emerges from genetic mutations or the activation of alternative survival pathways. The most frequently observed mechanisms include:
-
On-target mutations: Mutations in the BTK gene, most commonly at the C481 binding site (e.g., C481S), prevent the covalent binding of the inhibitor.
-
Bypass signaling: Upregulation of alternative pro-survival pathways that circumvent the need for BTK signaling. A common example is the activation of the PI3K/AKT/mTOR pathway.
-
Downstream mutations: Mutations in genes downstream of BTK, such as PLCG2, can lead to its constitutive activation, rendering the upstream inhibition of BTK ineffective.
Q3: How can I confirm if my lymphoma cell line has developed resistance to BTK-i-703?
A3: Resistance can be confirmed by a combination of functional and molecular assays:
-
Shift in IC50: A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) of BTK-i-703 in a cell viability assay compared to the parental, sensitive cell line.
-
Phospho-protein analysis: In sensitive cells, BTK-i-703 should decrease the phosphorylation of BTK (p-BTK) and downstream targets like PLCγ2. Resistant cells may show sustained phosphorylation of these targets even in the presence of the drug.
-
Genetic Sequencing: Sanger or next-generation sequencing (NGS) of the BTK and PLCG2 genes can identify known resistance mutations.
Troubleshooting Guide
Problem 1: My lymphoma cell line (e.g., TMD8) shows high baseline resistance to BTK-i-703, even without prior exposure.
-
Possible Cause 1: Intrinsic Resistance. The cell line may possess intrinsic resistance mechanisms. For example, some lymphoma subtypes are less dependent on BCR signaling and rely more on other pathways (e.g., NF-κB activation independent of BTK).
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct line.
-
Assess Pathway Dependency: Use western blotting to check the baseline phosphorylation status of BTK, PLCγ2, and AKT. Low baseline p-BTK may indicate low dependency on this pathway.
-
Test Alternative Inhibitors: Evaluate the sensitivity of the cell line to inhibitors of parallel pathways (e.g., PI3K inhibitors) to identify its primary survival signaling routes.
-
Problem 2: I am unable to generate a stable BTK-i-703 resistant cell line using the dose-escalation method.
-
Possible Cause 1: Insufficient Duration. The development of resistance can be a slow process, sometimes taking 6-12 months.
-
Troubleshooting Steps:
-
Extend the Culture Period: Continue the dose-escalation for a longer duration. Ensure cells have fully recovered and are proliferating steadily before each dose increase.
-
Use a Mutagen: Consider a low-dose, short-term treatment with a mutagen like N-ethyl-N-nitrosourea (ENU) to increase the mutation rate, though this can introduce off-target effects.
-
-
Possible Cause 2: Drug Concentration is Too High. Starting with or escalating the dose too aggressively can lead to widespread cell death without allowing for the selection of rare resistant clones.
-
Troubleshooting Steps:
-
Refine Dosing Strategy: Start the dose escalation at a concentration equivalent to the IC20-IC30 of the parental cell line. Increase the dose by smaller increments (e.g., 1.2-fold to 1.5-fold) only after the cell population's growth rate has stabilized.
-
Problem 3: My BTK-i-703 resistant xenograft model is not showing the expected C481S mutation.
-
Possible Cause: Alternative Resistance Mechanism. The resistance in your model is likely driven by a bypass pathway, not an on-target mutation. This is common in in vivo systems where the tumor microenvironment can play a significant role.
-
Troubleshooting Steps:
-
Perform Phospho-Proteomic Profiling: Use techniques like reverse phase protein array (RPPA) or mass spectrometry on tumor lysates from resistant and sensitive mice to get a broad overview of activated signaling pathways.
-
Analyze Gene Expression: Conduct RNA-sequencing to identify upregulated transcripts and pathways in the resistant tumors compared to the sensitive controls. Look for signatures related to PI3K/AKT, NF-κB, or other survival pathways.
-
Test Combination Therapies: Based on the identified bypass pathway, treat the resistant xenografts with a combination of BTK-i-703 and an inhibitor targeting the activated pathway (e.g., a PI3K inhibitor).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of BTK-i-703 in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line | Status | IC50 (nM) | Doubling Time (hours) | p-BTK (Y223) Expression (Relative to loading control) |
| TMD8-Parental | Sensitive | 15 | 30 | 1.00 |
| TMD8-R1 | Resistant (C481S) | 850 | 32 | 0.95 |
| TMD8-R2 | Resistant (PLCG2 mut) | 1200 | 29 | 0.15 |
| REC-1-Parental | Sensitive | 25 | 48 | 1.00 |
| REC-1-R1 | Resistant (AKT bypass) | 600 | 45 | 0.20 |
Table 2: Effect of Combination Therapy in BTK-i-703 Resistant Xenograft Model (REC-1-R1)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 120 | - |
| BTK-i-703 (10 mg/kg) | 1350 ± 110 | 10% |
| PI3K Inhibitor (25 mg/kg) | 800 ± 95 | 47% |
| BTK-i-703 + PI3K Inhibitor | 250 ± 60 | 83% |
Detailed Experimental Protocols
Protocol 1: Generation of a BTK-i-703 Resistant Cell Line
-
Initiation: Culture the parental lymphoma cell line (e.g., TMD8) in standard media. Determine the initial IC50 value for BTK-i-703.
-
Dose Escalation: Begin treating the cells with BTK-i-703 at a concentration equal to the IC20.
-
Monitoring: Monitor cell viability and growth rate. Replace the media with fresh drug-containing media every 2-3 days.
-
Dose Increase: Once the cells have resumed a consistent proliferation rate (comparable to the parental line), increase the drug concentration by approximately 1.5-fold.
-
Iteration: Repeat steps 3 and 4 for 6-12 months, gradually increasing the drug concentration.
-
Isolation and Characterization: Once the cell line can proliferate in a high concentration of BTK-i-703 (e.g., >1 µM), isolate single-cell clones via limiting dilution. Characterize the clones by re-assessing the IC50, sequencing the BTK gene, and analyzing key signaling pathways via western blot.
Protocol 2: Western Blot for Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with BTK-i-703 (at the IC50 of the sensitive line) or DMSO for 4 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Y223), total BTK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified BCR signaling and common resistance pathways to BTK inhibition.
Caption: Workflow for generating drug-resistant lymphoma cell lines via dose escalation.
Caption: Decision tree for troubleshooting unexpected resistance in lymphoma models.
Technical Support Center: Stability of Small Molecule Inhibitors
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of small molecule inhibitors, with a focus on the hypothetical compound DB02307, during in vitro and cell-based assays. The principles and protocols described here are broadly applicable to many small molecules and can be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the instability of small molecule inhibitors like this compound in assays?
A1: The instability of small molecules in assays can be attributed to several factors. Key among these are chemical degradation and poor solubility. Chemical degradation can be triggered by environmental conditions such as temperature, pH, light exposure, and oxidative stress. For instance, compounds with certain functional groups are susceptible to hydrolysis, especially at non-neutral pH. Poor solubility in assay buffers can lead to compound precipitation, effectively lowering its concentration and leading to inaccurate results.
Q2: How does the choice of solvent affect the stability of my compound?
A2: The solvent is crucial for both solubility and stability. While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving small molecules, its concentration in the final assay medium should be kept low (typically <0.5%) to avoid cell toxicity. Moreover, residual moisture in DMSO can lead to compound degradation, especially during freeze-thaw cycles. It is also important to ensure the solvent itself does not react with the compound.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in an appropriate solvent like anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[1]
Q4: What factors can affect the stability of this compound in solution during an experiment?
A4: Several factors can influence the stability of a small molecule in solution, including:
-
Temperature: Higher temperatures generally accelerate degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.[1]
-
pH: The pH of the solution can significantly impact stability. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and degradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Degassing solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent: The type of solvent and the presence of water can affect stability. For instance, water in DMSO can be more reactive than in other organic solvents.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Buffer
-
Symptom: Visible precipitate or cloudiness after diluting the stock solution into the aqueous assay buffer. Inconsistent assay results.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Modify Dilution Method: Instead of a single large dilution step, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.
-
Use a Different Solvent: If DMSO is not optimal, consider other solvents like ethanol (B145695) or dimethylformamide (DMF), but always check for solvent compatibility with your assay.[2]
-
Include Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin (B1172386) to the assay buffer can improve solubility.
-
Issue 2: Loss of Compound Activity Over Time in Cell Culture
-
Symptom: The inhibitory effect of the compound decreases over the course of a long-term cell culture experiment.
-
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate the compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using a suitable analytical method like HPLC-MS.
-
Evaluate Metabolic Stability: Perform a similar time-course experiment in the presence of cells. A faster disappearance of the compound compared to the cell-free control suggests cellular metabolism.
-
Replenish Compound: If the compound is found to be unstable in the medium or metabolized by cells, consider replenishing the compound by performing partial or full media changes with fresh compound at regular intervals during the experiment.
-
Data Presentation
Disclaimer: Specific stability data for this compound is not publicly available. The following table provides a hypothetical representation of stability data for a small molecule inhibitor like this compound in different solvents under various conditions. Researchers must perform their own stability studies for their specific compound and experimental setup.
| Solvent | Storage Temperature (°C) | Light Condition | Initial Concentration (mM) | % Recovery after 7 days | Degradation Products Detected |
| DMSO (anhydrous) | -20 | Dark | 10 | 98.5% | None Detected |
| DMSO (anhydrous) | 4 | Dark | 10 | 95.2% | Minor peak at RRT 0.8 |
| DMSO (anhydrous) | 25 | Dark | 10 | 85.1% | Major peak at RRT 0.8, Minor peak at RRT 1.2 |
| DMSO (anhydrous) | 25 | Ambient Light | 10 | 72.3% | Major peaks at RRT 0.8 and 1.5 |
| Ethanol | -20 | Dark | 10 | 99.1% | None Detected |
| Ethanol | 25 | Dark | 10 | 92.5% | Minor peak at RRT 0.9 |
| PBS (pH 7.4) | 4 | Dark | 1 | 88.6% | Major peak at RRT 1.3 |
| PBS (pH 7.4) | 37 | Dark | 1 | 65.4% | Major peaks at RRT 1.3 and 1.6 |
RRT: Relative Retention Time in HPLC analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but should be tested for its impact on compound stability.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Assay Buffer
-
Preparation: Prepare the final assay buffer, including all components except the detection reagents.
-
Spiking: Add this compound from a DMSO stock to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with the experimental conditions (e.g., <0.5%).
-
Time Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL), and quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile. This is your t=0 sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and quench them as in step 3.
-
Analysis: Analyze all samples (t=0 and subsequent time points) by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the peak area of the parent compound (this compound) at each time point to the t=0 sample to determine the percentage of compound remaining. Identify and quantify any new peaks, which represent potential degradation products.
Visualization
Caption: Troubleshooting workflow for addressing compound stability issues in experimental assays.
References
Technical Support Center: Bivariate Cell Cycle Analysis
Welcome to the technical support center for Quantitative Bivariate (QBS) Cell Cycle Analysis. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals using multiparameter flow cytometry to investigate the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of bivariate cell cycle analysis?
Bivariate cell cycle analysis is a powerful flow cytometry technique that measures cellular DNA content simultaneously with a second parameter, such as the expression of a cell cycle-specific protein (e.g., Cyclins, Ki-67) or the incorporation of a DNA precursor analog (e.g., BrdU).[1][2] This method offers a more detailed view than DNA content alone, allowing for the discrimination between quiescent (G0) and cycling (G1) cells, or a more precise identification of cells within the S and G2/M phases.[1][3]
Q2: Why is doublet discrimination crucial for accurate cell cycle analysis?
Doublet discrimination is essential to exclude events where two or more cells stick together and pass through the laser simultaneously.[4] A doublet of two G1 cells, for instance, will have the same total DNA content (2n + 2n) as a single G2/M cell (4n), leading to a significant overestimation of the G2/M population and an underestimation of the G1 population.[4][5] Modern cytometers use pulse processing (plotting pulse Area vs. Height or Width) to electronically identify and gate out these doublets, ensuring that only single cells are analyzed.[6][7]
Q3: My DNA histogram shows broad peaks with a high CV. What's causing this?
A high Coefficient of Variation (CV) in the G0/G1 and G2/M peaks indicates poor resolution of the cell cycle phases. Several factors can cause this:
-
High Flow Rate: Running samples too quickly broadens the signal distribution. Always use the lowest flow rate setting for cell cycle analysis.[8][9]
-
Improper Staining: Insufficient concentration of the DNA dye or inadequate incubation time can lead to non-stoichiometric staining and wide peaks.[8][10]
-
Fixation Issues: The choice of fixative can impact DNA stainability. Aldehyde fixatives, while preserving some epitopes, may result in higher CVs compared to alcohol fixation.
-
Instrument Misalignment: Poor laser alignment or fluidics instability can increase signal variance.
Q4: Why do I need to treat my cells with RNase when using Propidium Iodide (PI) or DAPI?
Propidium Iodide (PI) and 4',6-diamidino-2-phenylindole (DAPI) can bind to double-stranded RNA in addition to DNA.[11] Since the goal is to measure DNA content specifically, failing to remove RNA with an RNase treatment will result in non-specific background fluorescence, distorting the histogram and compromising the accuracy of the cell cycle phase distribution.
Q5: I see a peak to the left of G0/G1 (a "sub-G1" peak). What does this represent?
A sub-G1 peak typically represents apoptotic cells. During apoptosis, cellular DNA is cleaved into smaller fragments. When the cells are permeabilized (especially with alcohol), these small DNA fragments can leak out, resulting in a population of cells with less than the normal 2n DNA content.[12]
Troubleshooting Guides
Problem 1: Weak or No Signal for the Protein of Interest
You have a good DNA content histogram, but the signal for your second parameter (e.g., a specific cyclin) is weak or absent.
| Possible Cause | Troubleshooting Step |
| Improper Antibody Titration | The antibody concentration is too low. Perform a titration experiment to determine the optimal staining concentration.[3] |
| Fixation/Permeabilization Method | The chosen fixative (e.g., ethanol) may have destroyed the epitope recognized by the antibody. Test an alternative fixation method, such as paraformaldehyde (PFA), followed by a gentle permeabilization agent like saponin (B1150181) or Triton X-100.[9][13] |
| Incorrect Fluorochrome Choice | The target protein is expressed at low levels and is conjugated to a dim fluorochrome. For low-expression targets, always use the brightest available fluorochrome (e.g., PE).[9] |
| Suboptimal Incubation | Incubation time or temperature for the antibody staining was insufficient. Optimize by increasing the incubation time or performing the staining at 4°C overnight.[8] |
| Protein Not Expressed | The cells may not be expressing the target protein under the experimental conditions. Include a positive control cell line or treatment condition known to express the protein.[8] |
Problem 2: Poor Resolution of Cell Cycle Phases
The G0/G1 and G2/M peaks in your DNA histogram are broad and overlapping, making it difficult to gate accurately.
| Possible Cause | Troubleshooting Step |
| High Flow Rate | The sample is being acquired too quickly. Reduce the flow rate to the lowest setting (<400 events/second) to improve signal precision.[9][14] |
| Cell Clumping | Aggregated cells are being analyzed. Filter the cell suspension through a 40µm mesh filter just before acquisition.[15] Ensure proper doublet discrimination gating is applied. |
| Inconsistent Staining | The dye-to-cell ratio is variable between samples. Ensure cell concentrations are consistent (e.g., 1x10^6 cells/mL) and that the DNA dye is added to saturate the DNA.[8][15][16] |
| RNase Treatment Failure | Residual RNA is being stained, causing background noise. Ensure RNase A is active and incubation is sufficient (e.g., 30 minutes at room temperature).[10] |
| Instrument Settings | Photomultiplier tube (PMT) voltages are not optimized. Adjust the voltage for the DNA channel so that the G0/G1 peak is positioned appropriately on the linear scale (e.g., around 200-400 arbitrary units).[17] |
Problem 3: High Background or Non-Specific Antibody Staining
There is high background fluorescence in your protein channel, making it difficult to distinguish positive from negative populations.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Excess antibody is binding non-specifically. Titrate the antibody to find the lowest concentration that still provides a good positive signal.[3] |
| Inadequate Washing | Unbound antibody remains in the sample. Increase the number of wash steps after antibody incubation. |
| Insufficient Blocking | Non-specific antibody binding to Fc receptors. Include a blocking step using serum from the same species as the secondary antibody or commercial Fc block. |
| High Autofluorescence | Cells are naturally autofluorescent. Use a brighter fluorochrome to increase the signal-to-noise ratio and include an unstained control to set the negative gate correctly.[8] |
Experimental Protocols
Protocol: Bivariate Analysis of BrdU and DNA Content (PI Staining)
This protocol is for analyzing cells that have been pulsed with Bromodeoxyuridine (BrdU) to identify the S-phase population, followed by Propidium Iodide (PI) staining for total DNA content.[2][3][18]
-
BrdU Labeling:
-
Incubate asynchronously growing cells with 10-50 µM BrdU for 60 minutes at 37°C in the dark. The optimal concentration and time may vary by cell type.[3]
-
-
Cell Harvesting:
-
Harvest cells (aim for 1-2 x 10^6 cells per sample) and wash twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[2]
-
-
Denaturation:
-
Wash cells with PBS to remove ethanol.
-
Resuspend the cell pellet in 1 mL of 2N HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.
-
-
Neutralization:
-
Add 3 mL of 0.1 M Sodium Borate (Na2B4O7), pH 8.5, to neutralize the acid. Centrifuge and remove the supernatant.
-
-
Antibody Staining:
-
Wash cells once with PBT buffer (PBS + 0.5% BSA + 0.1% Tween 20).[18]
-
Resuspend cells in 100 µL of PBT containing the optimally titrated anti-BrdU antibody.
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash twice with PBT buffer to remove unbound primary antibody.
-
If using an unconjugated primary antibody, perform a secondary antibody staining step following the manufacturer's protocol.
-
-
DNA Staining:
-
Data Acquisition:
Visualizations
Diagrams
Caption: General workflow for bivariate cell cycle analysis.
References
- 1. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. How to Perform Doublet Discrimination In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Doublet discrimination in DNA cell-cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Critical Aspects in Analysis of Cellular DNA Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Validation & Comparative
Validating the Inhibitory Effect of Small Molecules on NF-κB: A Comparative Guide
Disclaimer: Initial searches for experimental data on the inhibitory effect of DB02307 on the NF-κB pathway did not yield specific published results. Therefore, this guide provides a comparative analysis of two well-characterized, commercially available NF-κB inhibitors, IMD-0354 and BAY 11-7082 , to serve as a practical resource for researchers validating novel compounds targeting this pathway.
This guide is intended for researchers, scientists, and drug development professionals interested in the experimental validation of NF-κB inhibitors. It provides a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows.
Comparison of Inhibitor Performance
The inhibitory potential of small molecules on the NF-κB pathway is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for IMD-0354 and BAY 11-7082 against key events in the NF-κB signaling cascade.
| Compound | Target/Assay | IC50 Value | Cell Line/System |
| IMD-0354 | TNF-α induced NF-κB transcription | 1.2 µM | HMC-1 cells[1] |
| IκBα degradation | 0.218 µM | Jurkat cells[2] | |
| BAY 11-7082 | TNF-α induced IκBα phosphorylation | 10 µM | Tumor cells[3][4] |
| NF-κB luciferase activity | < 8 µM | NCI-H1703 cells | |
| Cell Proliferation | ~5 µM | Uveal melanoma cells |
Key Experimental Protocols
Validating the inhibitory effect of a compound on the NF-κB pathway typically involves a series of in vitro assays. Below are detailed protocols for two fundamental experiments: the Luciferase Reporter Assay to measure NF-κB transcriptional activity and Western Blotting to assess the phosphorylation status of key pathway components.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., IMD-0354, BAY 11-7082) dissolved in DMSO
-
TNF-α (or other NF-κB stimulus)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Aspirate the medium from the transfected cells and add the medium containing the test compounds.
-
Incubate for 1-2 hours.
-
Add TNF-α to a final concentration of 20 ng/mL to all wells except for the negative control.
-
Incubate for 6-8 hours.[5]
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (TNF-α alone).
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Western Blot for Phospho-p65
This assay is used to directly measure the phosphorylation of the p65 subunit of NF-κB, a key step in its activation. Inhibition of upstream kinases, such as IKKβ, will result in a decrease in phosphorylated p65 (p-p65).
Materials:
-
HeLa cells (or other suitable cell line)
-
Test compounds
-
TNF-α
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-total p65, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HeLa cells and grow to 80-90% confluency.
-
Pre-treat cells with the test compounds for 1-2 hours.
-
Stimulate with TNF-α (20 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p65 and GAPDH as loading controls.
-
Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to total p65 and the loading control.
-
Visualizations
Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is activated by pro-inflammatory stimuli such as TNF-α.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for NF-κB Inhibitor Validation
This diagram outlines a typical workflow for validating a potential NF-κB inhibitor, from initial screening to more detailed mechanistic studies.
Caption: Workflow for validating an NF-κB inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to NF-kappaB Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of different classes of NF-kappaB (NF-κB) inhibitors. Due to the limited publicly available information on the specific inhibitor DB02307, this document focuses on a selection of well-characterized inhibitors—BAY 11-7082, Parthenolide, and MG132—as representative examples targeting different stages of the NF-κB signaling cascade. The experimental protocols and data presentation formats provided herein can serve as a template for the evaluation and comparison of novel inhibitors like this compound.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[1] The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[2]
Mechanism of Action of Compared NF-κB Inhibitors
This guide examines three inhibitors with distinct mechanisms of action:
-
BAY 11-7082: An irreversible inhibitor of IKK, preventing the phosphorylation of IκBα.[3][4]
-
Parthenolide: A sesquiterpene lactone that also targets the IKK complex, inhibiting its activity.[5][6]
-
MG132: A potent and reversible proteasome inhibitor that blocks the degradation of IκBα.[7][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the selected NF-κB inhibitors. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are key indicators of potency.
| Inhibitor | Target | Assay Type | Cell Line | Stimulus | IC50 |
| BAY 11-7082 | IκBα phosphorylation | Inhibition of TNFα-induced IκBα phosphorylation | Tumor cells | TNFα | 10 µM[9][10] |
| Adhesion molecule expression | Inhibition of TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | TNFα | 5-10 µM[3][4] | |
| Parthenolide | IL-8 expression | Inhibition of LPS-induced IL-8 expression | THP-1 cells | LPS | 1.091-2.620 µM[11] |
| MG132 | NF-κB activity | Inhibition of TNFα-induced NF-κB coupled β-lactamase activity | ME180 cells | TNFα | 0.3 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NF-κB inhibitors. Below are standard protocols for key experiments used to characterize their activity.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293 or RAW 264.7) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound, BAY 11-7082) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), and incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the percent inhibition and determine the IC50 value.[2]
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This method visualizes the effect of the inhibitor on key protein modifications and localization in the NF-κB pathway.
Protocol:
-
Cell Treatment: Culture cells (e.g., A549) and treat with the inhibitor for a designated time, followed by stimulation with TNF-α.
-
Protein Extraction: For IκBα phosphorylation, prepare whole-cell lysates. For p65 translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to the loading control.[2]
RT-qPCR for NF-κB Target Gene Expression
This technique quantifies the mRNA levels of genes regulated by NF-κB.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor and/or stimulus as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for NF-κB target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. Determine the IC50 for the inhibition of target gene expression.[2]
Visualizing the NF-κB Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating an NF-κB inhibitor.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and Established Apoptosis Inducers
A detailed guide for researchers, scientists, and drug development professionals on the apoptotic potential of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS) in comparison to well-known inducers such as Staurosporine (B1682477), Camptothecin, and Etoposide (B1684455).
This guide provides an objective comparison of the novel cytotoxic compound, 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS), with established apoptosis-inducing agents. The content herein is supported by experimental data to delineate the efficacy and mechanisms of action, offering a valuable resource for cellular and cancer research.
Introduction to Apoptosis and Its Inducers
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The controlled execution of apoptosis is mediated by a complex network of signaling pathways, which can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, compounds that can modulate and induce apoptosis are of significant interest in therapeutic development.
This guide focuses on 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS), a compound identified from a chemical library screen for its potent cytotoxic effects. We will compare its apoptotic-inducing capabilities with three well-characterized agents:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is widely used as a classic inducer of the intrinsic apoptotic pathway.
-
Camptothecin: A topoisomerase I inhibitor that induces DNA damage, leading to cell cycle arrest and apoptosis.
-
Etoposide: A topoisomerase II inhibitor that also causes DNA strand breaks, triggering apoptotic cell death.
Comparative Efficacy in Inducing Apoptosis
The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that induces a response halfway between the baseline and maximum. The following table summarizes the available data for QBS and the selected known inducers in the human Jurkat T cell line, a common model for studying apoptosis in leukemia.
| Compound | Cell Line | Endpoint | EC50 / IC50 (µM) | Reference(s) |
| 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS) | Jurkat T cells | Cell Death | 0.77 | [1] |
| Camptothecin (derivative) | Jurkat T cells | Proliferation Inhibition | 0.04 | [2] |
| Etoposide | Jurkat T cells | Apoptosis | ~5 (induces 40% apoptosis) | [3] |
| Staurosporine | Jurkat T cells | Apoptosis Induction | Widely effective at ~1 µM |
Note: The presented values are derived from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of the relative potency of these compounds.
Mechanism of Action: A Comparative Overview
2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS)
QBS has been shown to induce cell cycle arrest at the G2 phase prior to the onset of apoptosis[4]. This G2 arrest is associated with increased levels of cyclin B1 and phosphorylated cdc2, leading to a reduction in cdc2 kinase activity[4]. Prolonged exposure to QBS triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP)[4]. The apoptotic process induced by QBS is caspase-dependent, as it can be blocked by the pan-caspase inhibitor z-VAD-fmk[4].
Caption: Signaling pathway of QBS-induced apoptosis.
Known Apoptosis Inducers
-
Staurosporine: As a broad-spectrum kinase inhibitor, staurosporine induces apoptosis primarily through the intrinsic pathway by inhibiting various kinases, leading to the release of cytochrome c and activation of caspases.
-
Camptothecin: This compound targets topoisomerase I, an enzyme essential for DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA single-strand breaks, which, if not repaired, result in double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.
-
Etoposide: Etoposide inhibits topoisomerase II, leading to the formation of stable covalent complexes between the enzyme and DNA. This results in DNA double-strand breaks, activating DNA damage response pathways that culminate in apoptosis[5].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and other apoptosis inducers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Add various concentrations of the test compound (e.g., QBS) to the wells and incubate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat Jurkat T cells with the test compound for the specified duration. Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the apoptosis inducer, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, phospho-cdc2, Cytochrome c, cleaved PARP).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase Activity Assay
This assay quantifies the activity of caspases, the key executioner enzymes of apoptosis.
-
Cell Lysis: Treat cells to induce apoptosis, harvest, and lyse them to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.
-
Incubation and Measurement: Incubate the reaction mixture to allow the caspase to cleave the substrate, resulting in a color or fluorescence change. Measure the signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Caption: Comparative experimental workflow for apoptosis assays.
Conclusion
2-Amino-N-(quinolin-8-yl)benzenesulfonamide (QBS) emerges as a potent inducer of apoptosis, acting through a mechanism that involves G2 phase cell cycle arrest and the intrinsic, caspase-dependent apoptotic pathway. Its efficacy, as indicated by its EC50 value in Jurkat T cells, is comparable to that of established apoptosis inducers like etoposide and within a pharmacologically relevant range. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-cancer potential of QBS and other novel compounds. The distinct mechanism of action of QBS, initiating with cell cycle arrest, may present therapeutic advantages and warrants further exploration in preclinical models.
References
Comparative Efficacy of DB02307 in Cancer Cell Lines: A Proposed Investigational Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, there is no publicly available experimental data on the efficacy of the compound DB02307, identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, in any cancer cell lines. This guide, therefore, presents a hypothetical framework for the investigation of this compound's anti-cancer potential based on its structural characteristics. The experimental protocols, data tables, and signaling pathways described herein are proposed methodologies for future research.
Introduction
This compound is an experimental dipeptide-like molecule. Its structure, comprising a phenylalanine derivative and an asparagine residue, suggests potential interactions with several pathways known to be dysregulated in cancer. Specifically, its dipeptide nature points towards a possible role as an inhibitor of peptidases, such as Aminopeptidase (B13392206) N (APN) or Matrix Metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Furthermore, the asparagine moiety suggests a potential interference with asparagine metabolism, a pathway essential for the proliferation of certain cancer cells.
This guide outlines a proposed series of experiments to evaluate the efficacy of this compound across different cancer cell lines, compare its hypothetical performance with known inhibitors, and elucidate its potential mechanism of action.
Hypothetical Efficacy of this compound and Comparison with Alternatives
To assess the anti-cancer potential of this compound, a primary screen to determine its effect on cell viability across a panel of cancer cell lines is proposed. The selection of cell lines should represent various cancer types with known dependencies on the potential target pathways.
Table 1: Proposed Cell Viability Screen of this compound and Comparative Compounds
| Cancer Type | Cell Line | Rationale for Inclusion | This compound (Hypothetical IC50 in µM) | Bestatin (APN Inhibitor) (IC50 in µM) | Marimastat (MMP Inhibitor) (IC50 in µM) | L-Asparaginase (ASNS Pathway) (IC50 in U/mL) |
| Leukemia | HL-60 | High APN expression | Data to be determined | ~20 | >100 | ~0.1 |
| Prostate Cancer | PC-3 | High MMP-9 expression | Data to be determined | >100 | ~5 | >1 |
| Breast Cancer | MDA-MB-231 | Invasive phenotype, MMP activity | Data to be determined | >100 | ~10 | >1 |
| Pancreatic Cancer | PANC-1 | K-Ras mutation, potential ASNS dependency | Data to be determined | >100 | >100 | ~0.5 |
| Lung Cancer | A549 | General screening line | Data to be determined | >100 | >100 | >1 |
Proposed Experimental Protocols
Cell Viability (MTT) Assay
This assay will determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and control inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][3][4]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Enzyme Inhibition Assays
To investigate the direct inhibitory effect of this compound on its putative targets, in vitro enzyme inhibition assays are proposed.
a) Aminopeptidase N (APN) Inhibition Assay [5]
-
Reaction Setup: In a 96-well plate, combine purified APN enzyme with varying concentrations of this compound or Bestatin (positive control) in an appropriate assay buffer.
-
Incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Substrate Addition: Add a fluorogenic or chromogenic APN substrate (e.g., L-Leucine-p-nitroanilide).
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor.
b) Matrix Metalloproteinase (MMP) Inhibition Assay [6]
-
Reaction Setup: Similar to the APN assay, incubate purified MMP-2 or MMP-9 with different concentrations of this compound or Marimastat (positive control).
-
Substrate Addition: Add a specific fluorogenic MMP substrate.
-
Signal Detection: Monitor the increase in fluorescence over time.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
c) Asparagine Synthetase (ASNS) Activity Assay [7][8]
-
Reaction Setup: In a reaction mixture containing ATP, aspartate, and glutamine, add purified ASNS enzyme and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Product Detection: Measure the production of AMP, a byproduct of the reaction, using a commercial kit (e.g., AMP-Glo™ Assay).[7]
-
Data Analysis: Calculate the ASNS activity and the inhibitory effect of this compound.
Western Blot Analysis
This technique will be used to assess the effect of this compound on the expression levels of key proteins in the targeted signaling pathways.
-
Cell Lysis: Treat cancer cells with this compound for 24-48 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[9][10][11][12]
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., APN, MMP-9, ASNS, and downstream effectors like phosphorylated Akt or ERK) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression.
Visualizations: Proposed Mechanisms and Workflows
Below are diagrams illustrating the hypothetical signaling pathways that could be targeted by this compound and the experimental workflow for its evaluation.
Caption: Hypothetical molecular targets of this compound in cancer cells.
Caption: Proposed experimental workflow for evaluating this compound efficacy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine synthetase - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 9. Western blot analysis of cell lines [bio-protocol.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Western blotting - Chen Lab [uhcancercenter.org]
A Comparative Analysis of the Anti-inflammatory Effects of Quercus brantii (QBS) Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Quercus brantii (QBS) extract against the conventional drug Sulfasalazine (B1682708) and the natural compound Curcumin (B1669340). The data presented is derived from preclinical studies employing the Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis model in rats, a well-established model for inflammatory bowel disease research.
Quantitative Comparison of Anti-inflammatory and Antioxidant Effects
The following table summarizes the quantitative data from a key study comparing the effects of orally administered Quercus brantii extract, Sulfasalazine, and a control group on key inflammatory and oxidative stress markers in a rat model of TNBS-induced colitis.[1][2] Data for Curcumin from a similar model is included for comparison.
| Parameter | Control (TNBS-induced Colitis) | QBS Extract (400 mg/kg) | Sulfasalazine (500 mg/kg) | Curcumin (100 mg/kg) |
| TNF-α (pg/mg protein) | 185.3 ± 12.1 | 89.4 ± 8.2 | 81.2 ± 7.5 | Significant Decrease |
| IL-6 (pg/mg protein) | 145.7 ± 10.5 | 75.1 ± 6.9 | 68.3 ± 6.1 | Significant Decrease |
| Malondialdehyde (MDA) (nmol/mg protein) | 3.8 ± 0.3 | 1.9 ± 0.2 | 1.7 ± 0.1 | Not Reported |
| Superoxide Dismutase (SOD) (U/mg protein) | 2.1 ± 0.2 | 4.3 ± 0.4 | 4.8 ± 0.5 | Not Reported |
| Myeloperoxidase (MPO) (U/g tissue) | 5.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.2 | Significant Decrease |
| Macroscopic Damage Score (0-4) | 3.5 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 | Significant Decrease |
Note: Data for QBS extract and Sulfasalazine are adapted from Alizade Naini et al., 2021.[1][2] Curcumin data is based on qualitative reports of significant decreases in a similar TNBS-induced colitis model.[3][4][5][6]
Experimental Protocols
The following is a detailed methodology for the TNBS-induced colitis model in rats, as described in the cited literature.[1][2][7]
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Rats are fasted for 24 hours before the induction of colitis, with access to water.
2. Induction of Colitis:
-
Anesthesia: Rats are lightly anesthetized (e.g., with ether or isoflurane).
-
Catheter Insertion: A flexible catheter is inserted rectally into the colon to a depth of approximately 8 cm.
-
TNBS Administration: A single dose of TNBS (e.g., 100-150 mg/kg) dissolved in 50% ethanol (B145695) is instilled into the colon through the catheter. The ethanol serves to break the mucosal barrier.
-
Post-instillation: The rats are held in a head-down position for a short period (e.g., 1 minute) to ensure the distribution of the TNBS solution within the colon.
3. Treatment Groups:
-
Control Group: Receives TNBS but no subsequent treatment.
-
QBS Extract Group: Receives a daily oral gavage of Quercus brantii extract (e.g., 200 or 400 mg/kg) for a specified period (e.g., 7-14 days), starting 24 hours after TNBS instillation.
-
Sulfasalazine Group: Receives a daily oral gavage of Sulfasalazine (e.g., 500 mg/kg) for the same duration as the QBS group.
-
Sham Group: Undergoes the same procedures but receives saline instead of TNBS.
4. Evaluation of Anti-inflammatory Effects:
-
Sample Collection: At the end of the treatment period, animals are euthanized, and the distal colon is excised.
-
Macroscopic Assessment: The colon is opened longitudinally and scored for visible signs of inflammation, ulceration, and necrosis.
-
Histopathological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure the levels of inflammatory markers (TNF-α, IL-6), oxidative stress markers (MDA, SOD), and neutrophil infiltration (MPO activity) using methods such as ELISA and spectrophotometric assays.
Visualizing Mechanisms and Workflows
Proposed Anti-inflammatory Signaling Pathway of Quercus brantii
Caption: Proposed mechanism of Quercus brantii anti-inflammatory action.
Experimental Workflow for Evaluating Anti-inflammatory Agents
Caption: Workflow for TNBS-induced colitis model and evaluation.
Discussion
The experimental data indicates that Quercus brantii extract exhibits significant anti-inflammatory and antioxidant properties in a preclinical model of ulcerative colitis.[1][2] At a dose of 400 mg/kg, the extract demonstrated a reduction in the pro-inflammatory cytokines TNF-α and IL-6, comparable to the effects of the standard drug Sulfasalazine at 500 mg/kg.[1] Furthermore, the QBS extract effectively mitigated oxidative stress, as evidenced by the decreased levels of MDA and increased activity of the antioxidant enzyme SOD.[1]
The proposed mechanism of action for Quercus brantii involves the inhibition of key inflammatory signaling pathways, including NF-κB and potentially STAT3.[2] These transcription factors are pivotal in orchestrating the inflammatory response, and their inhibition leads to a downstream reduction in the production of inflammatory mediators. The rich polyphenolic content of the extract, including tannins, gallic acid, and ellagic acid, is believed to be responsible for these therapeutic effects.
In comparison, Sulfasalazine, a cornerstone in the treatment of inflammatory bowel disease, also effectively reduces inflammatory markers. However, its use can be associated with adverse effects.[8] Curcumin, the active component of turmeric, is another natural compound with well-documented anti-inflammatory properties, also shown to be effective in the TNBS-induced colitis model, primarily through the inhibition of the NF-κB pathway.[3][5]
Conclusion
Quercus brantii extract presents a promising natural alternative for the management of inflammatory conditions, with efficacy comparable to Sulfasalazine in a preclinical setting. Its dual action of reducing inflammation and oxidative stress makes it a compelling candidate for further investigation and development. Future studies should focus on elucidating the precise molecular targets of its active constituents and translating these findings into clinical trials to validate its therapeutic potential in human inflammatory diseases.
References
- 1. The Antioxidant and Anti-Inflammatory Effects of Quercus brantii Extract on TNBS-Induced Ulcerative Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Effects of Quercus brantii Extract on TNBS-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of curcumin on TNBS-induced intestinal inflammation is mediated through the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin improves TNBS-induced colitis in rats by inhibiting IL-27 expression via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Combinatorial intervention with dental pulp stem cells and sulfasalazine in a rat model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipeptide Sulfonamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
The initial query centered on a comparative study of DB02307 and its sulfonamide analogs. It is important to clarify at the outset that this compound is chemically identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, a dipeptide derivative. Its primary mechanism of action is the inhibition of elastase in Pseudomonas aeruginosa. While this compound itself is not a sulfonamide, a fascinating and therapeutically relevant class of compounds known as dipeptide sulfonamides, or sulfonopeptides, exists at the intersection of these two chemical classes. These hybrid molecules, which incorporate both dipeptide and sulfonamide functionalities, offer a rich area for comparative analysis.
This guide, therefore, provides a comparative study of various dipeptide sulfonamide analogs, focusing on their synthesis, biological performance, and underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: A Comparative Overview of Biological Activity
The biological activity of dipeptide sulfonamide analogs has been explored across various therapeutic areas, including as antimalarial, enzyme inhibitory, and anticancer agents. The following tables summarize key quantitative data from various studies to facilitate a clear comparison of their performance.
Table 1: Antimalarial Activity of Dipeptide Sulfonamide Analogs
| Compound ID/Structure | Dipeptide Moiety | Sulfonamide Moiety | Parasite Strain | Assay Type | Dose/Concentration | % Inhibition / IC₅₀ | Reference |
| 7i | Varied | Benzenesulfonamoyl propanamide | Plasmodium falciparum | in vivo | 200 mg/kg | 81.38% | [1][2] |
| 7h | Varied | Benzenesulfonamoyl propanamide | Plasmodium falciparum | in vitro | - | MIC: 0.03 µM | [1][2] |
| Cmpd. from Ezugwu et al. | Val-Val | Benzenesulfonamide | Plasmodium berghei (NK65) | in vivo | 50 mg/kg | 5.9% - 64.7% | [3] |
| Cmpd. from Ugwu et al. | Ala-Val | Arylsulfonamoyl | in vivo | - | - | up to 73.81% | [4] |
| Cmpd. from Egbujor et al. | p-nitrobenzenesulfonamide derivative | Isoleucine | Plasmodium berghei | in vivo | 100 mg/kg | 79.89% | [5] |
Note: The specific structures of the varied dipeptide moieties can be found in the cited literature.
Table 2: Enzyme Inhibitory Activity of Dipeptide Sulfonamide Analogs
| Compound Class | Dipeptide Moiety | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Mechanism of Action | Reference |
| Novel Sulfonamide Derivatives | Homosulfanilamide acylated with dipeptides | Carbonic Anhydrase (hCA I, II, IX, XII) | Low nanomolar range | Zinc binding in the active site | [3] |
| Sulfostin Analog 27a | N/A (piperidine scaffold) | Dipeptidyl Peptidase IV (DPP-IV) | IC₅₀ = 11 nM | Transition-state analog | [6] |
| Sulfamide-based inhibitors | Varied | Proteases (e.g., elastase, thrombin), Carbonic Anhydrases | Low nanomolar affinity for some targets | Direct coordination to metal ions or interaction with active site residues |
Table 3: Anticancer Activity of Sulfonamide Analogs
| Compound ID/Structure | Parent Compound | Cell Line | Assay Type | GI₅₀ / IC₅₀ | Reference |
| 5b | Cryptopleurine | Caki-1 (Renal) | Proliferation Assay | Potent antiproliferative activity | [7] |
| 5i | AICAR analog | RCC4, MDA-MB-231 | Cytotoxicity Assay | 19 to 66-fold more active than AICAR | [8] |
| (R)-Mucronulatol | Natural Product | Various | SRB Assay | Varies by cell line | [8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of research findings. Below are protocols for key assays cited in the evaluation of dipeptide sulfonamide analogs.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This protocol is adapted from standard methods for the early investigation of in vivo antimalarial efficacy using a rodent malaria model.[9]
1. Animal Model and Parasite Inoculation:
-
Swiss albino mice (typically 18-22g) are used.
-
Mice are infected intraperitoneally with Plasmodium berghei-infected erythrocytes (e.g., 1 x 10⁷ infected red blood cells).
2. Compound Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in saline).
-
Treatment begins 2-4 hours post-infection and continues daily for four consecutive days.
-
Compounds are administered via the oral, subcutaneous, or intraperitoneal route at specified doses (e.g., 50-200 mg/kg body weight).
-
A positive control group (e.g., treated with artesunate (B1665782) or chloroquine) and a negative control group (receiving only the vehicle) are included.
3. Assessment of Parasitemia:
-
On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
4. Calculation of Percent Inhibition:
-
The average parasitemia of the control and treated groups is calculated.
-
The percentage suppression of parasitemia is calculated using the formula: % Inhibition = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)
This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase using a colorimetric plate-based assay.[1][10]
1. Reagents and Materials:
-
Purified human carbonic anhydrase (hCA) isoforms.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Substrate: p-nitrophenyl acetate (B1210297) (pNPA).
-
Test inhibitors (dipeptide sulfonamides) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., acetazolamide).
-
96-well microplate and a microplate reader.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add various concentrations of the test inhibitors to the respective wells. Include wells for a positive control and a negative control (no inhibitor).
-
Add the hCA enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a defined period (e.g., 30-60 minutes) at room temperature.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration compared to the negative control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells.[7][11]
1. Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
3. Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
4. Staining:
-
Wash the plates five times with water and allow them to air-dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
5. Solubilization and Absorbance Measurement:
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance (optical density) at a wavelength of approximately 510-570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Mechanism of Action: Competitive Enzyme Inhibition by Dipeptide Sulfonamides
Dipeptide sulfonamides often act as enzyme inhibitors by mimicking the transition state of the natural substrate. The sulfonamide moiety can play a crucial role in binding to the enzyme's active site, often through interactions with a metal cofactor (like the zinc ion in carbonic anhydrase) or with key amino acid residues. This competitive inhibition prevents the natural substrate from binding and being processed.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and Standard Antibiotics
A guide for researchers and drug development professionals validating the potential of novel quinoline-sulfonamide derivatives.
This guide provides a comparative analysis of the antimicrobial spectrum of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide and its close structural analog, N-(quinolin-8-yl)-4-chlorobenzenesulfonamide, against standard antibiotics, Ciprofloxacin (B1669076) and Ampicillin. The data presented is intended to aid researchers in evaluating the potential of this class of compounds as antimicrobial agents.
Performance Comparison
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC values for a cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide and the standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, and a fungal species. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | 2-Amino-N-(quinolin-8-yl)benzenesulfonamide Analog* | Ciprofloxacin | Ampicillin |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 0.0019[1][2][3] | 0.25 - 1[4] | 0.06 - 1[5] |
| Staphylococcus epidermidis | No data available | 1 - 4[6] | 3[7] |
| Gram-Negative Bacteria | |||
| Escherichia coli | 0.0609[1][2][3] | 0.015 - 0.25[8][9] | 4[5] |
| Klebsiella pneumoniae | No data available | 0.03 - 2[10][11] | >256[12] |
| Pseudomonas aeruginosa | No data available | 0.15 - 1[6][13] | No data available |
*Data for Cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | 2-Amino-N-(quinolin-8-yl)benzenesulfonamide Analog* | Ciprofloxacin | Ampicillin |
| Candida albicans | 0.0019[1][2][3] | No significant activity | No significant activity |
| Aspergillus niger | No data available | No significant activity | No significant activity |
*Data for Cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and standard antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours for bacteria, and at a temperature and duration appropriate for fungal growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation and Plating: A standardized microbial suspension (0.5 McFarland standard) is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of no microbial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Folate Biosynthesis Pathway Inhibition
Sulfonamides, the class of compounds to which 2-Amino-N-(quinolin-8-yl)benzenesulfonamide belongs, are known to act by inhibiting the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleic acids and certain amino acids.[1][2][3][14][15][16]
Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfonamides.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of subinhibitory concentrations of tigecycline and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 11. atcc.org [atcc.org]
- 12. Assessment of antibiotic resistance in Klebsiella pneumoniae exposed to sequential in vitro antibiotic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of ciprofloxacin against multiply resistant strains of Pseudomonas aeruginosa, Staphylococcus epidermidis, and group JK corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria [pnfs.or.kr]
- 15. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 16. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Quinoline-Based Antimalarials: Chloroquine vs. Mefloquine
An initial review of the compound DB02307 reveals it to be N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, a dipeptide compound with a mechanism of action targeting elastase in Pseudomonas aeruginosa.[1] This classification places it outside the chemical and therapeutic class of quinoline-based compounds, which are primarily known for their antimalarial properties. Given the request for a comparison with other quinoline-based compounds, this guide will focus on a detailed comparative analysis of two prominent quinoline (B57606) antimalarials: Chloroquine and Mefloquine. This focus is intended to provide relevant and valuable information for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
This guide provides a head-to-head comparison of Chloroquine and Mefloquine, two historically significant quinoline-based drugs in the fight against malaria. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays used in their evaluation.
Performance at a Glance: A Comparative Analysis
The efficacy of antimalarial drugs is a critical factor in their clinical use, especially with the rise of drug-resistant parasite strains.[2] The following tables summarize the in vitro and in vivo performance of Chloroquine and Mefloquine against Plasmodium falciparum, the deadliest species of malaria parasite.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound | P. falciparum Strain | IC50 (nM) | CC50 (µM) on HepG2 cells | Selectivity Index (SI = CC50/IC50) | Assay Method |
| Chloroquine | Drug-Sensitive (e.g., 3D7) | 10 - 50 | >100 | >2000 - 10000 | SYBR Green I-based fluorescence assay |
| Drug-Resistant (e.g., K1) | 100 - 500+ | >100 | <1000 | SYBR Green I-based fluorescence assay | |
| Mefloquine | Drug-Sensitive (e.g., 3D7) | 5 - 20 | ~15 | ~750 - 3000 | SYBR Green I-based fluorescence assay |
| Drug-Resistant (e.g., K1) | 20 - 100 | ~15 | ~150 - 750 | SYBR Green I-based fluorescence assay |
IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of viable cells. The Selectivity Index (SI) is a ratio that measures the relative safety of a compound.
Table 2: In Vivo Efficacy in Murine Models (4-Day Suppressive Test)
| Compound | Murine Model | Plasmodium Species | Dose (mg/kg/day) | Parasitemia Reduction (%) |
| Chloroquine | Swiss Albino Mice | P. berghei (sensitive) | 5 | >90 |
| Mefloquine | Swiss Albino Mice | P. berghei (sensitive) | 6 | >95 |
The 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in rodent models.[3]
Mechanisms of Action: A Tale of Two Pathways
While both Chloroquine and Mefloquine are quinoline derivatives, their primary mechanisms of action, though related to the parasite's food vacuole, exhibit distinct differences.
Chloroquine: Disrupting Heme Detoxification
Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite.[4][5][6] Inside the parasite, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5][6][7] Normally, the parasite polymerizes toxic heme into non-toxic hemozoin crystals.[4][7] Chloroquine inhibits this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[4][5][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Chloroquine | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DB02307
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of DB02307, chemically identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine.
Chemical Identity:
-
Compound Name: N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine
-
Database ID: this compound
-
CAS Number: 101222-71-3
-
Chemical Class: Dipeptide
While extensive toxicological data for this compound may not be readily available, it is prudent to treat it as a potentially hazardous substance. Adherence to the following disposal protocols is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
All handling of this compound, particularly in its solid (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Disposal Procedures
The proper disposal of this compound waste depends on its form (solid or liquid) and whether it is mixed with other hazardous materials. Cross-contamination with other chemical waste streams should be avoided.
Experimental Protocol 1: Disposal of Solid this compound Waste
Solid waste includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and empty vials.
-
Waste Collection: All solid materials that have come into contact with this compound must be collected for disposal as hazardous solid waste.
-
Containerization: Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine," the CAS number "101222-71-3," and the date of accumulation.
-
Storage: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol 2: Disposal of Liquid this compound Waste
Liquid waste includes any solutions containing this compound, such as stock solutions, experimental buffers, and the initial rinse of any contaminated, non-disposable labware.
-
Waste Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Inactivation (Optional but Recommended): To neutralize the peptide's activity, a chemical inactivation step can be performed in a chemical fume hood.[1] This is a common practice for peptide waste.
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste," the full chemical name "N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine," the CAS number "101222-71-3," and a list of all solvents with their approximate percentages.
-
Storage: Store the sealed liquid waste container in secondary containment to mitigate spills. The container should be kept in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous liquid waste. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS office for neutralized waste.[2]
Quantitative Data for Inactivation
| Inactivation Reagent | Final Concentration | Reaction Time | Neutralization Target pH |
| Bleach (Sodium Hypochlorite) | 0.5 - 1.0% | 30 - 60 minutes | 5.5 - 9.0 |
| Sodium Hydroxide (NaOH) | 1 M | 30 - 60 minutes | 5.5 - 9.0 |
Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for DB02307
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of DB02307, a dipeptide identified by CAS number 101222-71-3. While specific toxicological data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous chemical, adhering to standard laboratory safety protocols for peptides.[1][2]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1] A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard and suitable choice.[1] | Protects against skin contact and contamination. |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory.[1][3] | Shields eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Should be worn over personal clothing. | Protects skin and clothing from spills.[4] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder.[1] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a structured operational plan minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation :
-
Before handling this compound, ensure the designated workspace, typically a chemical fume hood or a clean bench, is uncluttered and clean.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and vials.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling Lyophilized Powder :
-
To avoid inhalation of the fine powder, which can easily become airborne, conduct all weighing and initial dilutions inside a fume hood or biosafety cabinet.[1]
-
Use a clean spatula to transfer the desired amount of the dipeptide to a weigh boat.
-
Promptly and securely close the container of the stock powder.
-
-
Reconstitution and Dilution :
-
Add the appropriate solvent to the vial containing the weighed dipeptide.
-
Cap the vial securely and mix gently by vortexing or inversion until the solid is completely dissolved.
-
Perform any subsequent dilutions within the fume hood.
-
-
Post-Handling :
-
Wipe down all surfaces and equipment with a suitable cleaning agent, such as 70% ethanol.
-
Dispose of all contaminated disposable items as chemical waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Diagram 1: this compound Handling Workflow
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment.[2] Never dispose of this compound or its solutions down the drain or in the regular trash.[2]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, pipette tips, and empty vials. |
| Liquid Waste | Labeled hazardous liquid waste container | Includes unused solutions and rinsates. |
| Sharps Waste | Puncture-proof sharps container | Includes contaminated needles and syringes. |
Step-by-Step Disposal Protocol:
-
Segregation : At the point of generation, separate waste into solid, liquid, and sharps categories.
-
Containment : Place each type of waste into its designated and clearly labeled container.[5] Ensure containers are kept closed except when adding waste.[6]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Diagram 2: this compound Waste Disposal Pathway
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
